Product packaging for Grepafloxacin Hydrochloride(Cat. No.:CAS No. 161967-81-3)

Grepafloxacin Hydrochloride

Cat. No.: B068773
CAS No.: 161967-81-3
M. Wt: 395.9 g/mol
InChI Key: IEPMBYOIQGCVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Grepafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic characterized by its excellent oral bioavailability and potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. By binding to these enzymes, grepafloxacin interferes with DNA replication, transcription, and repair, leading to rapid, bactericidal cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClFN3O3 B068773 Grepafloxacin Hydrochloride CAS No. 161967-81-3

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPMBYOIQGCVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046692
Record name Grepafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161967-81-3
Record name Grepafloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161967-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grepafloxacin Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grepafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GREPAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Grepafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic pathway for Grepafloxacin Hydrochloride, a fluoroquinolone antibiotic. The following sections detail the multi-step synthesis, including experimental protocols for key transformations, and present quantitative data in structured tables for ease of comparison. Additionally, a complete synthesis pathway diagram is provided in the DOT language for clear visualization of the chemical logic.

Introduction to Grepafloxacin

Grepafloxacin is a broad-spectrum fluoroquinolone antibacterial agent.[1] Its synthesis involves the construction of a substituted quinolone carboxylic acid core, followed by a nucleophilic substitution reaction with a piperazine derivative, and finally, conversion to its hydrochloride salt. The key challenge in the synthesis of Grepafloxacin lies in the regioselective methylation at the C-5 position of the quinolone ring, a feature that distinguishes it from many other fluoroquinolones.[1]

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Synthesis of the Side Chain: Preparation of 2-methylpiperazine.

  • Final Assembly and Salt Formation: Condensation of the quinolone core with the piperazine side chain, followed by the formation of the hydrochloride salt.

A detailed workflow of this pathway is illustrated in the diagram below.

Grepafloxacin_Synthesis cluster_quinolone Quinolone Core Synthesis cluster_sidechain Side Chain Synthesis cluster_final Final Assembly A 2,4,5-Trifluorobenzoic Acid B Ethyl 3-cyclopropylamino-2-(2,4,5-trifluorobenzoyl)acrylate A->B Multi-step conversion C Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C Cyclization D 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid C->D Hydrolysis E Protected Quinolone Carboxylic Acid D->E Protection F C-5 Methylated Quinolone Intermediate E->F C-5 Methylation G 1-Cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid F->G Deprotection & Chlorination L Grepafloxacin (Free Base) G->L Condensation H Ethylenediamine J N-(β-hydroxypropyl)ethylenediamine H->J I 1,2-Propylene oxide I->J K 2-Methylpiperazine J->K Cyclization K->L M This compound L->M Salt Formation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, along with tabulated quantitative data.

Synthesis of the Quinolone Core: 1-Cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The synthesis of the quinolone core is a multi-step process that begins with commercially available starting materials and involves the key step of regioselective C-5 methylation.

Step 1: Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

A common precursor for many fluoroquinolones is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its synthesis from ethyl 2,4-dichloro-5-fluorobenzoylacetate has been previously described.[2]

Step 2: Regioselective C-5 Methylation

The introduction of a methyl group at the C-5 position is a critical step. A general strategy for achieving this involves the protection of the more reactive C-8 position, followed by methylation at C-5.[1]

Experimental Protocol (General Procedure):

  • Protection of the Carboxylic Acid and C-8 Position: The carboxylic acid at C-3 of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is first protected, for example, as a dimethyloxazoline derivative. Subsequently, the acidic proton at the C-8 position is removed using a strong base like lithium diisopropylamide (LDA), and the resulting anion is quenched with a silylating agent (e.g., trimethylsilyl iodide) to introduce a protecting group at C-8.[1]

  • C-5 Methylation: A second equivalent of a strong base (e.g., LDA) is used to deprotonate the C-5 position, followed by the addition of methyl iodide to introduce the methyl group.[1]

  • Deprotection: The silyl protecting group at C-8 is removed, for instance, using cesium fluoride. The protecting group on the carboxylic acid is then hydrolyzed under acidic conditions to yield the C-5 methylated quinolone carboxylic acid.[1]

Step 3: Introduction of the C-7 Chloro Substituent

The fluorine at the C-7 position is subsequently replaced with a chlorine atom to facilitate the final condensation step.

StepStarting MaterialKey ReagentsProductYield (%)Reference
1Ethyl 2,4-dichloro-5-fluorobenzoylacetateCyclopropylamine, Triethyl orthoformate, etc.1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidNot Specified[2]
21-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid1. Protection reagents 2. LDA, TMS-I 3. LDA, CH3I 4. CsF, H3O+1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidNot Specified[1]
31-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidChlorinating agent1-Cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic AcidNot Specified[1]

Table 1: Summary of Quantitative Data for Quinolone Core Synthesis.

Synthesis of the Side Chain: 2-Methylpiperazine

2-Methylpiperazine can be synthesized from readily available starting materials.

Experimental Protocol:

A common method involves the reaction of ethylenediamine with 1,2-propylene oxide to form N-(β-hydroxypropyl)ethylenediamine, which is then cyclized to 2-methylpiperazine.

StepStarting MaterialKey ReagentsProductYield (%)Reference
1Ethylenediamine, 1,2-Propylene oxide-N-(β-hydroxypropyl)ethylenediamineNot Specified
2N-(β-hydroxypropyl)ethylenediamineCatalyst (e.g., semiconductor-zeolite)2-MethylpiperazineVaries

Table 2: Summary of Quantitative Data for Side Chain Synthesis.

Final Assembly and Salt Formation

Step 1: Condensation of Quinolone Core and Side Chain

The final step in the synthesis of the Grepafloxacin free base is the nucleophilic aromatic substitution reaction between the quinolone core and 2-methylpiperazine.

Experimental Protocol:

A process analogous to the synthesis of similar fluoroquinolones involves reacting 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives with an excess of 2-methylpiperazine. The reaction is typically carried out in a suitable solvent at an elevated temperature.

Step 2: Formation of this compound

The free base of Grepafloxacin is converted to its hydrochloride salt to improve its solubility and stability.

Experimental Protocol:

The preparation of hydrochloride salts of pharmaceutical compounds is a standard procedure. A typical method involves dissolving the free base in a suitable organic solvent and adding a solution of hydrochloric acid (either aqueous or in an organic solvent) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.[3]

StepStarting MaterialKey ReagentsProductYield (%)Reference
11-Cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid, 2-MethylpiperazineSolvent (e.g., pyridine, DMSO)Grepafloxacin (Free Base)Not SpecifiedGeneral Procedure
2Grepafloxacin (Free Base)Hydrochloric AcidThis compoundNot Specified[3]

Table 3: Summary of Quantitative Data for Final Assembly and Salt Formation.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly for the regioselective C-5 methylation of the quinolone core. This guide has provided an overview of the synthetic pathway, detailed key experimental protocols, and organized available quantitative data. The provided workflow diagram offers a clear visual representation of the synthesis. This information is intended to be a valuable resource for researchers and professionals involved in the development and synthesis of fluoroquinolone antibiotics. Further optimization of each step may be possible to improve overall yield and process efficiency.

References

An In-depth Technical Guide to Grepafloxacin Hydrochloride: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Grepafloxacin Hydrochloride, a fluoroquinolone antibacterial agent. The document details its molecular structure, chemical formula, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is the monohydrochloride salt of Grepafloxacin. The chemical name is (±)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride.[1] The structure consists of a core quinolone ring system with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a methyl group at C-5, and a 3-methylpiperazinyl substituent at the C-7 position.

The molecular formula of the anhydrous hydrochloride salt is C₁₉H₂₂FN₃O₃·HCl.[2] A hydrated form, specifically a sesquihydrate, is also reported with the molecular formula C₁₉H₂₂FN₃O₃·HCl·1.5H₂O.[1]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Grepafloxacin and its hydrochloride salt is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and quality control.

PropertyGrepafloxacin (Base)This compoundReference(s)
Molecular Formula C₁₉H₂₂FN₃O₃C₁₉H₂₂FN₃O₃·HCl C₁₉H₂₂FN₃O₃·HCl·1.5H₂O (sesquihydrate)[3][4][5]
Molecular Weight 359.40 g/mol 395.86 g/mol (anhydrous) 422.88 g/mol (sesquihydrate)[1][2][3][4]
Appearance -White to pale yellow, film-coated, biconvex, bevel-edged tablets[1]
Melting Point -190-192 °C (for the dihydrate of the base)[2]
Solubility 0.632 g/L in waterSoluble in water, very slightly soluble in ethanol[1][4]
pKa (Strongest Acidic) 5.68-
pKa (Strongest Basic) 8.86-

Experimental Protocols

Synthesis of Grepafloxacin

The synthesis of Grepafloxacin is a multi-step process. A common challenge in the synthesis of quinolones with a substituent at the 5-position is the higher electrophilicity of the 8-position. To circumvent this, a blocking group strategy is often employed.

Workflow for the Synthesis of Grepafloxacin Base:

Grepafloxacin_Synthesis cluster_synthesis Synthesis of Grepafloxacin Base A Carboxylic Acid (1) B Dimethyloxazoline Derivative (3) A->B Aminomethyl propanol (2) C Silylated Intermediate (4) B->C 1. LDA 2. Trimethylsilyl iodide D 5-Methyl Derivative (5) C->D 1. LDA 2. Methyl iodide E Free Acid (6) D->E 1. Cesium fluoride 2. Aqueous acid F Quinolone Intermediate (9) E->F Chain elongation (e.g., Grignard reagent) G Grepafloxacin (10) F->G 1. 2-Methylpiperazine 2. Saponification

Caption: Synthetic pathway for Grepafloxacin base.

A detailed synthetic scheme involves the following key transformations[6]:

  • Protection of the Carboxylic Acid: The starting carboxylic acid (1) is converted to its dimethyloxazoline derivative (3) by reacting it with aminomethyl propanol (2).

  • Directed Ortho Metalation and Silylation: Lithium diisopropylamide (LDA) is used to deprotonate the 8-position, which is then trapped with trimethylsilyl iodide to form the silylated intermediate (4).

  • Methylation at the 5-Position: A second round of deprotonation with LDA occurs at the 5-position, followed by reaction with methyl iodide to introduce the methyl group, yielding the 5-methyl derivative (5).

  • Deprotection: The silyl group is removed using cesium fluoride, and the oxazoline is hydrolyzed with aqueous acid to afford the free acid (6).

  • Quinolone Ring Formation: The intermediate (6) is converted to the quinolone (9) through a chain elongation reaction, for example, using the Grignard reagent of ethyl bromoacetate.

  • Addition of the Piperazine Moiety and Final Hydrolysis: The quinolone (9) is reacted with 2-methylpiperazine, which adds at the less sterically hindered amino group. Subsequent saponification yields the final product, Grepafloxacin (10).

Preparation of this compound

The conversion of Grepafloxacin base to its hydrochloride salt is a standard acid-base reaction. A general procedure is as follows:

  • Dissolution: Dissolve the synthesized Grepafloxacin base in a suitable organic solvent, such as ethanol or isopropanol.

  • Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution or as a solution in an organic solvent like isopropanol) to the solution of the base.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can be used for the quantitative determination of Grepafloxacin in various matrices.

Workflow for HPLC Analysis of Grepafloxacin:

HPLC_Workflow cluster_hplc HPLC Analysis of Grepafloxacin A Sample Preparation (e.g., Liquid-Liquid Extraction) B Chromatographic Separation A->B C Detection B->C D Quantification C->D

Caption: General workflow for HPLC analysis.

Detailed HPLC Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution can be employed.

    • Detection: UV detection at 280 nm.

  • Sample Preparation:

    • For plasma and urine samples, a liquid-liquid extraction procedure is utilized.

  • Validation Parameters:

    • Linearity: The method should be linear over a specific concentration range (e.g., 0.05 to 5 mg/L in plasma).

    • Quantification Limits: The lower limit of quantification should be determined (e.g., 0.05 mg/L in plasma).

    • Precision: The intra- and inter-day precision, expressed as the coefficient of variation, should be less than 10%.

    • Recovery: The extraction recovery should be high and consistent (e.g., averaging around 93.7% for Grepafloxacin).

This method has been successfully applied to pharmacokinetic studies and for monitoring drug interactions.

Conclusion

This technical guide provides essential information on the molecular structure, properties, synthesis, and analysis of this compound. The provided data and protocols are intended to support researchers and professionals in their work with this fluoroquinolone compound. It is important to note that Grepafloxacin was withdrawn from the market due to safety concerns, specifically the potential for QTc interval prolongation. Therefore, any research involving this compound should be conducted with appropriate safety precautions and ethical considerations.

References

Grepafloxacin Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 161967-81-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin hydrochloride is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It was developed for the treatment of various bacterial infections, including community-acquired pneumonia and exacerbations of chronic bronchitis.[2] However, it was withdrawn from the market worldwide in 1999 due to concerns about cardiotoxicity, specifically the prolongation of the QTc interval and the associated risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, mechanism of action, synthesis, pharmacokinetics, antimicrobial spectrum, and the critical issue of cardiotoxicity that led to its withdrawal. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is the hydrochloride salt of Grepafloxacin. It is a synthetic, broad-spectrum antibacterial agent for oral administration.

PropertyValueReference
CAS Number 161967-81-3[5]
Molecular Formula C₁₉H₂₃ClFN₃O₃[5]
Molecular Weight 395.86 g/mol [6]
Appearance White to pale beige solid[]
Solubility Soluble in DMSO (slightly), Methanol (slightly), and water (≥ 13.33 mg/mL)[5][]
Storage Store at -20°C[]

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[11] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[11] This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By forming a stable complex with the enzyme-DNA intermediate, grepafloxacin traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.[12]

Grepafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Grepafloxacin Grepafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Grepafloxacin->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA Decatenated_DNA Decatenated Daughter Chromosomes DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->DNA_Replication Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenation Decatenated_DNA->DNA_Replication

Mechanism of action of Grepafloxacin.

Synthesis

The synthesis of grepafloxacin is a multi-step process. A key challenge in the synthesis of quinolones with a substituent at the 5-position is the higher electrophilic character of the 8-position.[2] One approach to overcome this involves blocking the 8-position with a removable group.[2]

A summarized synthetic scheme is as follows:

  • The starting carboxylic acid is converted to its dimethyloxazoline derivative.[2]

  • The 8-position is blocked by silylation after deprotonation with lithium diisopropylamide (LDA).[2]

  • A second deprotonation and subsequent methylation introduces the methyl group at the 5-position.[2]

  • The silyl protecting group is removed, and the oxazoline is hydrolyzed to yield the free acid.[2]

  • This intermediate is then converted to the quinolone core structure.[2]

  • Finally, the addition of 2-methylpiperazine and subsequent saponification yields grepafloxacin.[2]

A more detailed manufacturing process has also been described involving the reaction of 3-(3-methyl-1-piperazinyl)-4-fluoro-5-methyl-6-nitro-N-cyclopropylaniline with diethyl ethoxymethylenemalonate.[6]

Pharmacokinetics

Grepafloxacin is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 hours.[13] It exhibits a long half-life of about 12 hours after single doses and 15 hours after repeated doses.[14]

ParameterValueConditionReference
Time to Peak (Tmax) ~2 hoursHealthy male subjects, single oral dose (200-1200 mg)[14]
Elimination Half-life (t½) ~12 hoursHealthy male subjects, single oral dose[13][14]
~15 hoursHealthy male subjects, repeated oral doses[14]
Protein Binding 50%[2]
Metabolism Primarily hepatic via CYP1A2 and CYP3A4[15]
Excretion Mainly in feces; 10-15% renal clearance of administered dose[13]
Apparent Volume of Distribution (Vd) 5 to 8 L/kgHealthy male subjects[14]
Effect of Hepatic Impairment Increased peak plasma concentrations (36% in Child-Pugh Class A, 48% in Class B) and reduced clearance (33% in Class A, 55% in Class B)Patients with mild to moderate hepatic impairment[16]

Antimicrobial Spectrum

Grepafloxacin demonstrated potent in vitro activity against a wide range of respiratory pathogens.

OrganismMIC₉₀ (mg/L)Reference
Streptococcus pneumoniae0.25[17][18]
Haemophilus influenzae0.015 - 0.03[18][19]
Moraxella catarrhalis0.03[18][19]
Staphylococcus aureus (methicillin-susceptible)0.12[18]
Klebsiella pneumoniae0.25[18]
Legionella pneumophila0.015 - 0.5[18][19]
Mycoplasma pneumoniae0.5[18]
Chlamydia pneumoniae0.06 - 0.12[18]
Escherichia coli0.03 - 2[19]
Pseudomonas aeruginosa (ciprofloxacin-susceptible)2[19]
Pseudomonas aeruginosa (ciprofloxacin-resistant)>8[19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is a generalized representation based on standard agar dilution methodologies.[20][21][22][23]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., sterile deionized water)

  • Nutrient agar medium (e.g., Mueller-Hinton agar)

  • Test bacterial strains

  • Sterile petri dishes

  • Inoculator (e.g., multipoint replicator)

  • Incubator

  • Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Grepafloxacin Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the powder in a specific volume of a suitable solvent.

  • Preparation of Agar Plates: Molten nutrient agar is cooled to 45-50°C. Serial twofold dilutions of the Grepafloxacin stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Preparation of Inoculum: The test bacterial strains are grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint replicator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

MIC_Determination_Workflow start Start prep_stock Prepare Grepafloxacin Stock Solution start->prep_stock prep_agar Prepare Agar Plates with Serial Dilutions of Grepafloxacin prep_stock->prep_agar inoculate Inoculate Agar Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20 hours, 35-37°C) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_results end End (MIC Value) read_results->end

Workflow for MIC determination by agar dilution.

Cardiotoxicity and Market Withdrawal

The primary reason for the withdrawal of grepafloxacin from the market was its association with cardiotoxicity, specifically the prolongation of the QTc interval on an electrocardiogram (ECG).[2][4][24] QTc prolongation is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes.[25]

Several studies have investigated the effects of grepafloxacin on cardiac action potential. In vitro studies using canine cardiac Purkinje fibers showed that grepafloxacin prolongs the action potential duration in a concentration-dependent manner.[26] The mean concentration causing a 15% prolongation of the action potential duration was found to be 9.3 +/- 0.9 µg/ml.[26] In anesthetized dogs, grepafloxacin prolonged the QTc interval by 8% and 16% at doses of 10 and 30 mg/kg, respectively.[27] While some clinical trials in elderly patients suggested a minimal QTc prolongation of less than 2 ms, post-marketing surveillance revealed a small number of severe cardiovascular events.[3][28] This led the manufacturer, Glaxo Wellcome, to voluntarily withdraw the drug worldwide in 1999, concluding that the benefits of grepafloxacin no longer outweighed the potential risks, especially given the availability of alternative antibiotics.[3]

Grepafloxacin_Cardiotoxicity_Pathway Grepafloxacin Grepafloxacin Administration Ion_Channel_Block Blockade of Cardiac Potassium Channels (IKr) Grepafloxacin->Ion_Channel_Block AP_Prolongation Prolongation of Cardiac Action Potential Duration Ion_Channel_Block->AP_Prolongation QTc_Prolongation QTc Interval Prolongation on ECG AP_Prolongation->QTc_Prolongation TdP Increased Risk of Torsades de Pointes QTc_Prolongation->TdP Arrhythmia Fatal Cardiac Arrhythmia TdP->Arrhythmia

Logical pathway of Grepafloxacin-induced cardiotoxicity.

Conclusion

This compound is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile and a broad spectrum of antimicrobial activity, particularly against respiratory pathogens. However, its clinical utility was ultimately negated by an unacceptable risk of cardiotoxicity associated with QTc interval prolongation. The case of grepafloxacin serves as a critical reminder of the importance of thorough cardiovascular safety assessment in drug development. For researchers, the study of grepafloxacin's structure-toxicity relationship can provide valuable insights for the design of safer and more effective antimicrobial agents.

References

Grepafloxacin Hydrochloride: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of grepafloxacin hydrochloride, a fluoroquinolone antibiotic. The document focuses on its in vitro activity against a range of clinically relevant bacteria, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action. Due to its withdrawal from the market, this information is intended for research and historical reference purposes.

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair, leading to bacterial cell death.[2] Grepafloxacin demonstrated potent activity against a wide array of Gram-positive, Gram-negative, and atypical respiratory pathogens.[1][2]

Antibacterial Spectrum: In Vitro Activity

The in vitro activity of grepafloxacin has been evaluated against a multitude of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of tested strains. This data is compiled from various studies and presented for comparative analysis.

Gram-Positive Aerobes

Grepafloxacin exhibited notable activity against many Gram-positive bacteria, including key respiratory pathogens.[3]

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)9950.120.25
Streptococcus pneumoniae (Penicillin-susceptible)--0.25[4]
Streptococcus pneumoniae (Penicillin-resistant)--0.25[4]
Beta-hemolytic streptococci--0.25[4]
Gram-Negative Aerobes

The activity of grepafloxacin against Gram-negative bacteria was comparable to other fluoroquinolones of its time.[4]

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae-0.0150.03[4]
Moraxella catarrhalis-0.0150.03[4]
Escherichia coli-0.030.03-2[4]
Klebsiella pneumoniae-0.060.03-2[4]
Enterobacter cloacae-0.060.03-2[4]
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)-12[4]
Pseudomonas aeruginosa (Ciprofloxacin-resistant)->8>8[4]
Legionella spp.--0.5[4]
Anaerobic Bacteria

Grepafloxacin demonstrated moderate activity against a selection of anaerobic organisms.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group-28
Peptostreptococcus spp.-0.252

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[2]

Grepafloxacin_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Grepafloxacin_GN Grepafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin_GN->DNA_Gyrase Inhibits Cell_Death_GN Cell Death Grepafloxacin_GN->Cell_Death_GN Supercoiled_DNA_GN Supercoiled DNA DNA_Gyrase->Supercoiled_DNA_GN Relaxes DNA_Gyrase->Cell_Death_GN Relaxed_DNA_GN Relaxed DNA for Replication Supercoiled_DNA_GN->Relaxed_DNA_GN DNA_Replication_GN DNA Replication Relaxed_DNA_GN->DNA_Replication_GN Grepafloxacin_GP Grepafloxacin Topoisomerase_IV Topoisomerase IV Grepafloxacin_GP->Topoisomerase_IV Inhibits Cell_Death_GP Cell Death Grepafloxacin_GP->Cell_Death_GP Catenated_DNA Catenated Daughter Chromosomes Topoisomerase_IV->Catenated_DNA Decatenates Topoisomerase_IV->Cell_Death_GP Decatenated_DNA Decatenated Chromosomes Catenated_DNA->Decatenated_DNA Chromosome_Segregation Chromosome Segregation Decatenated_DNA->Chromosome_Segregation

Mechanism of Action of Grepafloxacin.

Experimental Protocols

The determination of the in vitro antibacterial activity of grepafloxacin, specifically the MIC values, was predominantly conducted using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4]

Agar Dilution Method (CLSI M07)

The agar dilution method is a reference standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of this compound is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

  • The stock solution is sterilized by membrane filtration.

2. Preparation of Agar Plates with Antimicrobial Agent:

  • A series of twofold dilutions of the grepafloxacin stock solution are prepared.

  • Each dilution is added to molten Mueller-Hinton agar at a temperature of 45-50°C to achieve the desired final concentrations.

  • The agar is then poured into sterile petri dishes and allowed to solidify.

  • A growth control plate containing no antimicrobial agent is also prepared.

3. Inoculum Preparation:

  • Bacterial isolates to be tested are grown on a suitable agar medium to obtain isolated colonies.

  • A suspension of the bacterial culture is prepared in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • This suspension is further diluted to achieve a final inoculum concentration that will deliver approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

4. Inoculation of Agar Plates:

  • The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.

  • Each spot delivers a standardized volume of the bacterial suspension.

5. Incubation:

  • The inoculated plates are incubated at 35°C for 16-20 hours in an aerobic atmosphere. For anaerobic bacteria, incubation is performed under anaerobic conditions for 48 hours.

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of grepafloxacin that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.

Experimental Workflow

The general workflow for determining the antibacterial spectrum of a compound like grepafloxacin follows a standardized procedure to ensure reproducibility and accuracy of the results.

Experimental_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Isolate_Reception Bacterial Isolate Reception & Identification Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Isolate_Reception->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Media_Prep Antimicrobial-Containing Agar Plate Preparation Media_Prep->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Reading of Plates (Visual Inspection) Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination Data_Analysis Data Analysis (MIC50, MIC90 Calculation) MIC_Determination->Data_Analysis

Antimicrobial Susceptibility Testing Workflow.

Clinical Breakpoints

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Due to the withdrawal of grepafloxacin from the market, the historical clinical breakpoints are not actively maintained in current CLSI or EUCAST guidelines.[6][7] For research and historical context, it is recommended to consult archived versions of these standards or relevant publications from the late 1990s and early 2000s.

Conclusion

This compound demonstrated a broad spectrum of in vitro antibacterial activity against a variety of Gram-positive and Gram-negative pathogens, as well as some anaerobic bacteria. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is characteristic of the fluoroquinolone class. The data presented in this guide, obtained through standardized experimental protocols, provide a comprehensive overview of the antibacterial profile of grepafloxacin for scientific and research purposes.

References

Grepafloxacin Hydrochloride and Topoisomerase IV Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin, a fluoroquinolone antibiotic, exhibits its bactericidal effects through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the mechanism by which grepafloxacin hydrochloride inhibits topoisomerase IV, a crucial enzyme in bacterial DNA replication and chromosome segregation. This document details the quantitative inhibitory activity of grepafloxacin, outlines the experimental protocols for key assays, and visualizes the underlying molecular interactions and experimental workflows. While grepafloxacin was withdrawn from the market due to cardiac side effects, its potent activity against respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae, makes its mechanism of action a continued area of interest for the development of new antimicrobial agents.[1][2]

Introduction to Grepafloxacin and its Mechanism of Action

Grepafloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][3] Like other fluoroquinolones, its primary mode of action is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are vital for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.[1][4] In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target of fluoroquinolones, while DNA gyrase is the main target in many Gram-negative bacteria.[4] Grepafloxacin's efficacy against a wide array of pathogens stems from its ability to effectively inhibit these enzymes, leading to the cessation of DNA replication and ultimately, cell death.[1][2]

The Role of Topoisomerase IV in Bacteria

Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits. Its essential function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for proper chromosome segregation into daughter cells. It accomplishes this by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then resealing the break. Inhibition of this process leads to an inability of the bacterial cell to divide properly.

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory activity of grepafloxacin against topoisomerase IV is quantified by determining its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative studies with other fluoroquinolones provide context for its potency.

FluoroquinoloneTarget EnzymeOrganismIC50 (µM)Reference
Grepafloxacin Topoisomerase IV Streptococcus pneumoniae 10 - 20 [5]
GrepafloxacinDNA GyraseStreptococcus pneumoniae160[5]
CiprofloxacinTopoisomerase IVStreptococcus pneumoniae10 - 20[5]
CiprofloxacinDNA GyraseStreptococcus pneumoniae80[5]

Table 1: Inhibitory concentrations (IC50) of grepafloxacin and ciprofloxacin against topoisomerase IV and DNA gyrase from Streptococcus pneumoniae.

Mechanism of Topoisomerase IV Inhibition by Grepafloxacin

Grepafloxacin, like other fluoroquinolones, does not simply block the active site of topoisomerase IV. Instead, it binds to the enzyme-DNA complex, stabilizing a transient intermediate state where the DNA is cleaved. This stabilized "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome. These breaks trigger the SOS response and, if left unrepaired, result in cell death.

cluster_replication Bacterial DNA Replication cluster_topoIV Topoisomerase IV Action ReplicationFork Replication Fork CatenatedDNA Catenated Daughter Chromosomes ReplicationFork->CatenatedDNA Completion of Replication TopoIV Topoisomerase IV CatenatedDNA->TopoIV Binding CleavageComplex Topoisomerase IV- DNA Cleavage Complex TopoIV->CleavageComplex DNA Cleavage DecatenatedDNA Decatenated Chromosomes CleavageComplex->DecatenatedDNA DNA Re-ligation Grepafloxacin Grepafloxacin CleavageComplex->Grepafloxacin Cell Division Cell Division StabilizedComplex Stabilized Cleavable Complex Grepafloxacin->StabilizedComplex Binding & Stabilization DSBs Double-Strand Breaks StabilizedComplex->DSBs Prevents Re-ligation CellDeath Bacterial Cell Death DSBs->CellDeath

Mechanism of Grepafloxacin Action on Topoisomerase IV.

Experimental Protocols

The inhibition of topoisomerase IV by grepafloxacin can be assessed using several in vitro assays. The two most common are the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by a compound is then quantified.

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL bovine serum albumin)

  • This compound stock solution

  • Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of grepafloxacin.

  • Initiate the reaction by adding a standardized amount of topoisomerase IV to each mixture. Include a positive control (no drug) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light.

  • Quantify the amount of decatenated product in each lane to determine the IC50 value of grepafloxacin.

start Start mix Prepare Reaction Mix: Buffer, kDNA, Grepafloxacin start->mix add_enzyme Add Topoisomerase IV mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (SDS/EDTA) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Stain and Visualize Gel gel->visualize analyze Quantify Decatenation & Determine IC50 visualize->analyze end End analyze->end

Workflow for a Topoisomerase IV Decatenation Assay.
DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavable complex. It assesses the ability of a drug to induce topoisomerase IV-mediated DNA cleavage, resulting in the linearization of a supercoiled plasmid DNA substrate.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution

  • SDS solution

  • Proteinase K

  • Stop Solution/Loading Dye

  • Agarose gel and electrophoresis equipment

  • DNA staining agent

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of grepafloxacin.

  • Add a standardized amount of topoisomerase IV to initiate the reaction.

  • Incubate at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the cleavable complex.

  • Add SDS to denature the enzyme and trap the covalent DNA-protein intermediate.

  • Add proteinase K to digest the topoisomerase, leaving the DNA with a double-strand break.

  • Stop the reaction and prepare samples for electrophoresis.

  • Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

  • Stain and visualize the DNA. The amount of linear DNA is indicative of the level of drug-induced DNA cleavage.

start Start mix Prepare Reaction Mix: Buffer, Plasmid DNA, Grepafloxacin start->mix add_enzyme Add Topoisomerase IV mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_sds Add SDS to Trap Complex incubate->add_sds add_protK Add Proteinase K to Digest Enzyme add_sds->add_protK gel Agarose Gel Electrophoresis add_protK->gel visualize Stain and Visualize Gel gel->visualize analyze Quantify Linear DNA visualize->analyze end End analyze->end

Workflow for a Topoisomerase IV DNA Cleavage Assay.

Concluding Remarks

This compound is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in bacterial DNA replication. Its mechanism of action, involving the stabilization of a toxic enzyme-DNA cleavable complex, provides a clear rationale for its bactericidal activity. While its clinical use has been discontinued, the detailed understanding of its interaction with topoisomerase IV remains valuable for the rational design of new fluoroquinolones and other antimicrobial agents that target this essential bacterial enzyme. The experimental protocols outlined in this guide provide a framework for the continued investigation of topoisomerase IV inhibitors and the development of novel therapeutics to combat bacterial infections.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Grepafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Grepafloxacin Hydrochloride in bulk drug substance and pharmaceutical dosage forms. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the analytical workflow.

Introduction

This compound is a fluoroquinolone antibiotic.[1] Ensuring the quality, potency, and purity of this compound in pharmaceutical formulations is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities. This application note presents a detailed HPLC method for the analysis of this compound, developed and validated based on established principles for similar compounds and International Council for Harmonisation (ICH) guidelines.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterRecommended Value
HPLC System Isocratic Pumping System with UV-Vis Detector
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.025M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (20:80, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature Ambient (Approx. 25 °C)
Run Time Approximately 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare a 0.025M solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with HPLC grade acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase by sonication before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation (from Tablet Dosage Form)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).

Method Validation

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The correlation coefficient should be close to 1, indicating a linear relationship between concentration and peak area.

Table 3: Linearity Data

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies. A known amount of the standard drug was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%87.9599.38%
100%1010.05100.50%
120%1211.9299.33%
Mean % Recovery 99.74%
Precision

The precision of the method was evaluated by determining the intra-day (repeatability) and inter-day (intermediate precision) precision. This was assessed by analyzing replicate injections of the standard solution and expressing the results as the Relative Standard Deviation (RSD).

Table 5: Precision Data

Precision TypeConcentration (µg/mL)RSD (%)
Intra-day (n=6) 10< 1.0%
Inter-day (n=6, over 3 days) 10< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile in the mobile phase, and the flow rate. The method was found to be robust as these variations did not significantly affect the chromatographic performance.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start prep_mobile Prepare Mobile Phase (ACN:Buffer) start->prep_mobile prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution (from Tablets) start->prep_sample hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile->hplc_system inject_std Inject Standard Solutions prep_std->inject_std inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data process_data Process Data (Peak Integration, System Suitability) acquire_data->process_data quantification Quantify Grepafloxacin HCl process_data->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is a simple, rapid, accurate, and precise technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The validation data demonstrates that the method is reliable and meets the requirements for pharmaceutical analysis.

References

Application Notes and Protocols: Grepafloxacin Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin Hydrochloride is a fluoroquinolone antibiotic that was developed for the treatment of bacterial infections.[1] While its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, research has demonstrated that Grepafloxacin also exerts various effects on mammalian cells in vitro.[2][3] These effects, ranging from modulation of cytokine production to activation of signaling pathways and cytotoxicity, make it a compound of interest for in vitro studies in various research areas, including immunology, cell signaling, and toxicology.

These application notes provide an overview of the known effects of this compound in mammalian cell culture assays, along with detailed protocols for researchers interested in investigating its biological activities.

Data Presentation: Quantitative Effects of Grepafloxacin in Cell Culture

The following tables summarize the quantitative data available on the effects of Grepafloxacin in various cell culture-based assays.

Assay Cell Type Effect Concentration Citation
Cytokine ProductionHuman Peripheral Blood CellsInhibition of IL-1α and IL-1β production1-30 mg/L[3][4]
Cellular UptakeHuman Monocytic Cell Line (THP-1)Intracellular to Extracellular Ratio (IC/EC) of 11.9 ± 1.720 µg/mL[5]
CytotoxicityMurine Limb Bud ChondrocytesImpaired growth and differentiation30 mg/L[6]
Ion TransportBovine Tracheal EpitheliumInhibition of Cl- secretion (decrease in short-circuit current)100 µg/mL[7]
Signaling PathwayHuman NeutrophilsPhosphorylation of p38 MAPKConcentration-dependent[2]

Key In Vitro Applications and Experimental Protocols

Modulation of Cytokine Production

Grepafloxacin has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential immunomodulatory properties.

Experimental Protocol: Inhibition of Cytokine Production in Human Peripheral Blood Cells

This protocol is adapted from studies investigating the effect of Grepafloxacin on lipopolysaccharide (LPS)-stimulated cytokine production.[3][4]

Materials:

  • This compound (powder, to be dissolved in an appropriate solvent)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for IL-1α and IL-1β

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation or use heparinized whole blood.

  • Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Grepafloxacin Treatment: Prepare stock solutions of this compound. Add varying concentrations of Grepafloxacin (e.g., 1, 10, 30 mg/L) to the wells. Include a vehicle control.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of IL-1α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Assessment of Cytotoxicity

Understanding the cytotoxic potential of Grepafloxacin is crucial for interpreting its other cellular effects. Studies have shown that Grepafloxacin can be toxic to certain cell types at higher concentrations.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This is a general protocol for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, A549, or primary cells like chondrocytes)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Grepafloxacin that causes 50% inhibition of cell viability).

Investigation of Signaling Pathway Modulation

Grepafloxacin has been observed to activate the p38 MAPK signaling pathway in neutrophils.[2] This suggests that it may influence cellular responses to stress and inflammation.

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol describes how to detect the activation of p38 MAPK by analyzing its phosphorylation status.

Materials:

  • Cell line of interest (e.g., human neutrophils or other relevant cell types)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat cells with Grepafloxacin for various time points and concentrations. Include a positive control (e.g., anisomycin) and an untreated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.

Mandatory Visualizations

Grepafloxacin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Neutrophil cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Grepafloxacin Grepafloxacin p38_MAPK p38 MAPK Grepafloxacin->p38_MAPK Activates Membrane p_p38_MAPK Phospho-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation Transcription_Factors Transcription Factors p_p38_MAPK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (e.g., Cytokines) Transcription_Factors->Gene_Expression

Caption: Grepafloxacin-induced p38 MAPK signaling pathway in neutrophils.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat with Grepafloxacin (Serial Dilutions) seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability and IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for assessing Grepafloxacin cytotoxicity using the MTT assay.

Grepafloxacin_Effects cluster_effects Effects in Cell Culture Grepafloxacin This compound Cytokine Decreased Cytokine Production (IL-1α, IL-1β) Grepafloxacin->Cytokine MAPK p38 MAPK Activation Grepafloxacin->MAPK Cytotoxicity Cytotoxicity (e.g., Chondrocytes) Grepafloxacin->Cytotoxicity Ion_Transport Inhibition of Cl- Secretion Grepafloxacin->Ion_Transport

Caption: Overview of this compound's effects in cell culture.

References

Grepafloxacin Hydrochloride in Mycoplasma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibiotic, has demonstrated significant in-vitro activity against various Mycoplasma species, which are a common cause of respiratory and urogenital tract infections.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of Grepafloxacin Hydrochloride in Mycoplasma research. Grepafloxacin was withdrawn from the market for human use due to cardiovascular side effects, but it remains a valuable tool for in-vitro research purposes.[5]

Mechanism of Action

Grepafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Grepafloxacin effectively halts the proliferation of Mycoplasma.

Data Presentation

The following tables summarize the in-vitro activity of this compound against various Mycoplasma species, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Grepafloxacin against Mycoplasma Species

Mycoplasma SpeciesNumber of StrainsMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
M. pneumoniae320.06 - 0.50.250.5[1][3]
M. hominis180.015 - 0.060.030.06[1][3]
M. genitalium60.06 - 0.120.120.12[1]
M. fermentans90.03 - 0.120.060.06[1]
M. penetrans10.03--[1]
Ureaplasma urealyticum420.12 - 2.00.51.0[1][3]

MIC₅₀: The concentration of Grepafloxacin that inhibits the growth of 50% of the tested strains. MIC₉₀: The concentration of Grepafloxacin that inhibits the growth of 90% of the tested strains.

Table 2: Minimum Bactericidal Concentration (MBC) of Grepafloxacin against Mycoplasma Species

Mycoplasma SpeciesMBC Range (mg/L)Reference
M. pneumoniae0.5 - 2.0[1]
M. hominis0.12 - 1.0[1]
M. genitalium0.25 - 0.5[1]
M. fermentans0.25 - 1.0[1]
U. urealyticum0.5 - 4.0[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][9]

1. Media and Reagents:

  • Mycoplasma agar base (e.g., Hayflick modified agar)

  • Supplements appropriate for the Mycoplasma species being tested (e.g., horse serum, yeast extract, glucose for M. pneumoniae, arginine for M. hominis)

  • This compound stock solution (prepared in a suitable solvent and sterilized by filtration)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile deionized water

2. Preparation of Grepafloxacin Agar Plates:

  • Prepare the Mycoplasma agar base according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

  • Add the required sterile supplements.

  • Prepare serial twofold dilutions of the Grepafloxacin stock solution in sterile deionized water to achieve the desired final concentrations in the agar.

  • Add 1 ml of each Grepafloxacin dilution to 9 ml of molten agar to create a series of plates with varying antibiotic concentrations. Also, prepare a drug-free control plate.

  • Mix gently by inversion and pour into sterile Petri dishes. Allow the agar to solidify completely.

3. Inoculum Preparation:

  • Grow the Mycoplasma isolate in an appropriate broth medium until the mid-logarithmic phase of growth is reached (indicated by a color change of the pH indicator in the medium).

  • Adjust the culture turbidity with fresh broth to achieve a cell density of 10⁴ to 10⁵ color-changing units (CCU)/mL. This can be pre-determined by serial dilution and plating.

4. Inoculation and Incubation:

  • Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of each Grepafloxacin-containing and control plate with 1-2 µL of the prepared inoculum.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂. Incubation times will vary depending on the Mycoplasma species (e.g., 2-5 days for M. hominis, 5-21 days for M. pneumoniae).

5. Interpretation of Results:

  • The MIC is the lowest concentration of Grepafloxacin that completely inhibits the visible growth of the Mycoplasma isolate.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is also based on CLSI guidelines.[2][9]

1. Media and Reagents:

  • Mycoplasma broth medium (e.g., Hayflick modified broth) with appropriate supplements.

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Phosphate-buffered saline (PBS), pH 7.2.

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile Mycoplasma broth into each well of a 96-well plate.

  • Add 100 µL of the Grepafloxacin stock solution to the first well of each row to be tested and mix.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of Grepafloxacin.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum) for each isolate.

3. Inoculum Preparation:

  • Prepare the Mycoplasma inoculum as described in the agar dilution protocol to a final concentration of 10⁴ to 10⁵ CCU/mL.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the prepared Mycoplasma suspension.

  • Seal the plates to prevent evaporation and incubate at 37°C.

  • Monitor the plates daily for a color change in the growth control well.

5. Interpretation of Results:

  • The MIC is the lowest concentration of Grepafloxacin in which no color change is observed at the time the growth control well first shows a distinct color change.

Mandatory Visualizations

Grepafloxacin_Mechanism_of_Action cluster_replication Mycoplasma DNA Replication cluster_inhibition Inhibition by Grepafloxacin DNA Circular DNA ReplicationFork Replication Fork DNA->ReplicationFork Initiation DNA_Gyrase DNA Gyrase (Topoisomerase II) ReplicationFork->DNA_Gyrase Relieves supercoiling Unwound_DNA Unwound DNA DNA_Gyrase->Unwound_DNA Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division Inhibited_TopoIV Inhibited Topoisomerase IV Topoisomerase_IV->Inhibited_TopoIV Daughter_Chromosomes Separated Daughter Chromosomes Unwound_DNA->Daughter_Chromosomes Replication Daughter_Chromosomes->Topoisomerase_IV Decatenation Grepafloxacin Grepafloxacin Grepafloxacin->Inhibited_Gyrase Grepafloxacin->Inhibited_TopoIV Replication_Halted DNA Replication Halted Inhibited_Gyrase->Replication_Halted Inhibited_TopoIV->Replication_Halted Cell_Death Bactericidal Effect Replication_Halted->Cell_Death

Caption: Grepafloxacin's mechanism of action on Mycoplasma DNA replication.

Experimental_Workflow_MIC_Determination cluster_agar Agar Dilution Method cluster_broth Broth Microdilution Method A1 Prepare Grepafloxacin-containing agar plates A3 Inoculate plates A1->A3 A2 Prepare Mycoplasma inoculum (10⁴-10⁵ CCU/mL) A2->A3 A4 Incubate at 37°C A3->A4 A5 Read MIC (lowest concentration with no growth) A4->A5 B1 Prepare serial dilutions of Grepafloxacin in 96-well plate B3 Inoculate wells B1->B3 B2 Prepare Mycoplasma inoculum (10⁴-10⁵ CCU/mL) B2->B3 B4 Incubate at 37°C B3->B4 B5 Read MIC (lowest concentration with no color change) B4->B5

Caption: Workflow for MIC determination of Grepafloxacin against Mycoplasma.

Mycoplasma_Reproduction_and_Inhibition cluster_reproduction Mycoplasma Binary Fission cluster_inhibition Effect of Grepafloxacin M1 Mycoplasma Cell M2 DNA Replication M1->M2 M3 Cell Elongation M2->M3 Inhibition Inhibition of DNA Replication M2->Inhibition M4 Septum Formation M3->M4 M5 Two Daughter Cells M4->M5 G Grepafloxacin G->Inhibition No_Division Cell Division Arrested Inhibition->No_Division

Caption: Inhibition of Mycoplasma reproduction by Grepafloxacin.

References

Application Notes and Protocols for Grepafloxacin Hydrochloride Susceptibility Testing of Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Grepafloxacin Hydrochloride for in vitro susceptibility testing of clinically relevant gram-positive bacteria. Grepafloxacin, a fluoroquinolone antibiotic, has demonstrated potent activity against a range of gram-positive pathogens. This document outlines the methodology for determining the susceptibility of these bacteria to Grepafloxacin using standardized laboratory techniques.

Note: Grepafloxacin was withdrawn from the market and, therefore, current clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not available in their latest publications. The data and protocols provided herein are based on historical data and established microbiological methods.

Mechanism of Action

Grepafloxacin is a bactericidal agent that exerts its effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] In gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is crucial for the segregation of newly replicated chromosomal DNA into daughter cells. By inhibiting topoisomerase IV, Grepafloxacin prevents cell division, leading to bacterial cell death. DNA gyrase is the primary target in many gram-negative bacteria and is also inhibited by Grepafloxacin in gram-positive organisms, albeit to a lesser extent. This dual-targeting mechanism contributes to its broad spectrum of activity.

Spectrum of Activity

Grepafloxacin has shown good in vitro activity against a variety of gram-positive bacteria, including:

  • Staphylococcus aureus (methicillin-susceptible isolates)[2]

  • Streptococcus pneumoniae (including penicillin-susceptible and some penicillin-resistant strains)[2]

  • Beta-hemolytic streptococci [2]

  • Enterococcus faecalis

It is important to note that activity against methicillin-resistant Staphylococcus aureus (MRSA) is generally poor.[2]

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of Grepafloxacin against key gram-positive bacteria based on historical studies. Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency, with lower values indicating greater activity.

Table 1: In Vitro Activity of Grepafloxacin against Staphylococcus aureus (Methicillin-Susceptible)

MetricMIC (µg/mL)
MIC900.25

MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Table 2: In Vitro Activity of Grepafloxacin against Streptococcus pneumoniae (Penicillin-Susceptible)

MetricMIC (µg/mL)
MIC900.25

Table 3: In Vitro Activity of Grepafloxacin against Beta-hemolytic Streptococci

MetricMIC (µg/mL)
MIC900.25

Experimental Protocols

The following are detailed protocols for determining the susceptibility of gram-positive bacteria to this compound using broth microdilution and disk diffusion methods. These protocols are based on standard CLSI and EUCAST guidelines and should be adapted based on historical literature for Grepafloxacin-specific parameters where available.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Grepafloxacin that inhibits the visible growth of a bacterium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)

Procedure:

  • Preparation of Grepafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (refer to manufacturer's instructions) at a concentration that is at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: a. Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate. b. Create a serial two-fold dilution of the Grepafloxacin stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Grepafloxacin at which there is no visible growth (turbidity) in the well.

  • Quality Control: Concurrently test the recommended QC strains. The resulting MIC values should fall within the established acceptable ranges for Grepafloxacin. Note: As current official QC ranges for Grepafloxacin are not available, laboratories would need to establish their own internal ranges based on historical data or by testing a statistically significant number of replicates.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to Grepafloxacin by measuring the zone of growth inhibition around a Grepafloxacin-impregnated disk.

Materials:

  • Grepafloxacin disks (potency to be determined from historical standards)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)

Procedure:

  • Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Application of Disks: Aseptically apply the Grepafloxacin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpretation: Compare the measured zone diameter to a standardized chart of interpretive criteria to determine if the organism is susceptible, intermediate, or resistant. Note: As with MIC breakpoints, current CLSI/EUCAST zone diameter breakpoints for Grepafloxacin are not available. Historical data would be required for interpretation.

  • Quality Control: Test the appropriate QC strain alongside the clinical isolates. The zone of inhibition for the QC strain should be within the established acceptable range.

Visualizations

Grepafloxacin_Mechanism_of_Action Grepafloxacin Grepafloxacin Topoisomerase_IV Topoisomerase IV Grepafloxacin->Topoisomerase_IV Inhibits (Primary Target) DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Segregation Topoisomerase_IV->DNA_Replication DNA_Gyrase->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition leads to Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Grepafloxacin Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine MIC (Lowest concentration with no growth) F->G Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Grepafloxacin Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results using Breakpoint Chart E->F

References

Grepafloxacin Hydrochloride: Applications and Protocols for Human Monocyltic Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin, a fluoroquinolone antibiotic, has demonstrated significant immunomodulatory effects on human monocytic cell lines, which are crucial models for studying the innate immune response. This document provides detailed application notes and experimental protocols based on published research, focusing on the interactions of Grepafloxacin Hydrochloride with the human monocytic cell line THP-1. It includes a summary of quantitative data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate further research and drug development.

Introduction

Human monocytic cell lines, such as THP-1 and U937, are extensively used in biomedical research to model the functions of monocytes and macrophages.[1] These cells are instrumental in studying phagocytosis, cytokine production, and the cellular response to pathogens and pharmacological agents.[2][3] Grepafloxacin has been shown to not only exert antibacterial effects but also to modulate the host immune response, making it a subject of interest for its potential anti-inflammatory properties.[4][5] Understanding the mechanisms of action of Grepafloxacin on monocytic cells can provide valuable insights for the development of new therapeutic strategies for infectious and inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound in human monocytic cell lines.

Table 1: Cellular Uptake of Grepafloxacin in THP-1 Monocytes

ParameterValueConditionsReference
Intracellular to Extracellular Concentration Ratio (IC/EC)11.9 +/- 1.720 µg/ml Grepafloxacin, 37°C, 60 min[6][7]
IC/EC (Compared to Ciprofloxacin)~2.4-fold higher than Ciprofloxacin (5.0 +/- 1.3)20 µg/ml of each drug, 37°C, 60 min[6][7]
IC/EC at 0.04 µg/ml529 - 644pH 7.4 and 6.8[8]
Time to Steady State~60 minutes-[6][8]
Efflux CompletionWithin 1 hour-[8]

Table 2: Immunomodulatory Effects of Grepafloxacin on Stimulated THP-1 Monocytes

EffectTargetConcentration RangeStimulantReference
Inhibition of Cytokine ReleaseTNF-α, IL-1, IL-6, IL-8Concentration-dependentZymosan A or Staphylococcus aureus[4]
Inhibition of Cytokine ProductionIL-1α, IL-1β1-30 mg/LLipopolysaccharide (LPS)[9][10]
Inhibition of mRNA ExpressionIL-1α, IL-1β, TNF-α, IL-6, IL-810-30 mg/LLipopolysaccharide (LPS)[9]
Stimulation of Cytokine ProductionIL-21-30 mg/LConcanavalin A (Con-A)[9]

Experimental Protocols

Protocol 1: Determination of Grepafloxacin Uptake in THP-1 Monocytes

This protocol is based on the methodology described for comparing the uptake of grepafloxacin and ciprofloxacin.[6][7]

1. Cell Culture:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]

2. Drug Incubation:

  • Harvest THP-1 cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cells to a concentration of 1 x 10^6 cells/mL in the incubation medium.

  • Add this compound to a final concentration of 20 µg/ml.

  • Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake. A 60-minute incubation is typically sufficient to reach a steady state.[6][7]

3. Separation of Cells from Medium:

  • Use a velocity gradient centrifugation technique to separate the cells from the drug-containing medium. This involves layering the cell suspension over a dense, inert medium (e.g., silicone oil) and centrifuging to pellet the cells while leaving the aqueous medium on top.

4. Quantification of Intracellular Drug Concentration:

  • Lyse the cell pellets to release the intracellular drug.

  • Quantify the concentration of Grepafloxacin in the cell lysate and the extracellular medium using High-Performance Liquid Chromatography (HPLC).

5. Calculation of IC/EC Ratio:

  • The antibiotic uptake is expressed as the ratio of the intracellular to the extracellular drug concentration (IC/EC).[6][7]

Protocol 2: Assessment of Immunomodulatory Effects on Cytokine Production

This protocol is designed to evaluate the effect of Grepafloxacin on cytokine production by stimulated monocytic cells.[4][9]

1. Cell Culture and Stimulation:

  • Culture THP-1 cells as described in Protocol 1.

  • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/well.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 1-30 mg/L) for 1-2 hours.[4][9]

  • Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS) (1 mg/L) or heat-killed Staphylococcus aureus, to induce cytokine production.[4][9]

  • Include unstimulated and stimulated control wells without Grepafloxacin.

2. Sample Collection:

  • After an appropriate incubation period (e.g., 24 hours), centrifuge the plates to pellet the cells.

  • Collect the cell-free supernatants for cytokine analysis.

  • Collect the cell pellets for mRNA expression analysis.

3. Cytokine Quantification:

  • Measure the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. mRNA Expression Analysis (Optional):

  • Extract total RNA from the cell pellets using a suitable RNA isolation kit.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the relative expression of cytokine genes using quantitative real-time PCR (qRT-PCR) with specific primers for the target genes and a housekeeping gene for normalization.

Visualizations

Signaling Pathway of Grepafloxacin's Immunomodulatory Effect

Grepafloxacin_Immunomodulation cluster_stimulus External Stimulus cluster_cell Human Monocyte (THP-1) Stimulus Pathogen / PAMPs (e.g., S. aureus, LPS) Monocyte_Activation Monocyte Activation Stimulus->Monocyte_Activation Grepafloxacin Grepafloxacin Oxygen_Burst Oxygen Burst (PKC, NADPH Oxidase) Grepafloxacin->Oxygen_Burst Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1, IL-6, IL-8) Grepafloxacin->Cytokine_Release Monocyte_Activation->Oxygen_Burst Monocyte_Activation->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation

Caption: Grepafloxacin inhibits pathogen-induced inflammatory responses in monocytes.

Experimental Workflow for Cellular Uptake Assay

Drug_Uptake_Workflow Start Start: Culture THP-1 Cells Incubate Incubate with Grepafloxacin Start->Incubate Separate Separate Cells from Medium (Velocity Gradient Centrifugation) Incubate->Separate Lyse Lyse Cells Separate->Lyse Quantify_Extra Quantify Extracellular Drug (HPLC) Separate->Quantify_Extra Quantify_Intra Quantify Intracellular Drug (HPLC) Lyse->Quantify_Intra Calculate Calculate IC/EC Ratio Quantify_Intra->Calculate Quantify_Extra->Calculate End End: Determine Cellular Uptake Calculate->End

Caption: Workflow for determining Grepafloxacin uptake in THP-1 cells.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on human monocytic cell lines. The data indicates that Grepafloxacin not only accumulates effectively within these cells but also exerts significant immunomodulatory effects by suppressing the production of key pro-inflammatory cytokines.[4][6][7] These findings underscore the potential of Grepafloxacin as a lead compound for the development of novel anti-inflammatory agents and provide researchers with the necessary tools to explore its mechanisms of action further. The use of standardized protocols and clear data presentation will be crucial for advancing our understanding of the therapeutic potential of this and similar compounds.

References

Troubleshooting & Optimization

Grepafloxacin Hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving Grepafloxacin Hydrochloride. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides addressing common solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound has been reported from multiple sources. A predicted value is approximately 0.632 mg/mL[1]. However, experimental data from commercial suppliers indicate a solubility of at least 13.33 mg/mL in water[2][3][4]. The official FDA label for the product Raxar® describes it as "soluble in water"[5].

Q2: What is the solubility of this compound in common organic solvents?

Q3: How does pH affect the solubility of this compound?

Q4: Is this compound stable under normal laboratory conditions?

A4: this compound is a solid that should be stored at 4°C, sealed, and away from moisture[2]. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Dissolution or Precipitation of this compound in Aqueous Buffers

Possible Causes and Solutions:

  • pH is near the isoelectric point:

    • Troubleshooting: Measure the pH of your buffer. The isoelectric point of many fluoroquinolones is near neutral pH, where they exhibit minimum solubility[6].

    • Solution: Adjust the pH of your buffer to be more acidic or basic to increase solubility. For many fluoroquinolones, solubility is higher at acidic pH[7].

  • Insufficient Solvent Volume:

    • Troubleshooting: Review the concentration of your solution. Based on available data, the aqueous solubility is at least 13.33 mg/mL[2][3][4].

    • Solution: Increase the solvent volume to ensure the concentration is below the solubility limit at your experimental temperature and pH.

  • Low Temperature:

    • Troubleshooting: The solubility of many compounds, including some fluoroquinolones, is endothermic, meaning solubility increases with temperature[6].

    • Solution: Gently warm the solution. One supplier suggests heating to 37°C and sonicating to aid dissolution[8]. Ensure that heating does not cause degradation (see Stability Issues section).

Issue 2: Degradation of this compound During Experiments

Possible Causes and Solutions:

  • Exposure to Harsh pH and High Temperatures:

    • Troubleshooting: Fluoroquinolones can undergo hydrolysis under acidic and basic conditions, especially when heated[1][3][9].

    • Solution: Minimize exposure to extreme pH values and high temperatures. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration. Prepare fresh solutions before use.

  • Oxidative Stress:

    • Troubleshooting: The piperazine ring and other functional groups in fluoroquinolones can be susceptible to oxidation[10]. A study on grepafloxacin degradation by the electro-Fenton process (an advanced oxidation process) has shown that it can be degraded into various intermediates[11].

    • Solution: Avoid the presence of strong oxidizing agents in your formulation or experimental setup. If unavoidable, consider the use of antioxidants, but verify their compatibility with your downstream applications.

  • Photodegradation:

    • Troubleshooting: Fluoroquinolones as a class are known to be susceptible to photodegradation[12].

    • Solution: Protect solutions and solid compounds from light by using amber vials or by working under low-light conditions.

Quantitative Data Summary

ParameterValueSource
Aqueous Solubility (Predicted) 0.632 mg/mLDrugBank[1]
Aqueous Solubility (Experimental) ≥ 13.33 mg/mLMedChemExpress, GlpBio[2][3][4]
Solubility in Ethanol Very slightly solubleFDA Label[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution of this compound
  • Weigh the desired amount of this compound powder.

  • Add a portion of the desired aqueous buffer (e.g., purified water, PBS).

  • To facilitate dissolution, the mixture can be gently warmed to 37°C and sonicated in an ultrasonic bath[8].

  • Once dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • If sterility is required, filter the solution through a 0.22 µm filter[4].

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light[2][4].

Protocol 2: Stability Assessment using a Stability-Indicating HPLC-UV Method

This protocol provides a general framework. Specific parameters for this compound are not well-documented in publicly available literature, so method development and validation are crucial.

  • Chromatographic System:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector is typically used for the analysis of fluoroquinolones.

  • Column:

    • A C18 reverse-phase column is commonly employed for the separation of fluoroquinolones and their degradation products[13][14].

  • Mobile Phase:

    • A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase can be adjusted to optimize the separation.

  • Detection:

    • The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Forced Degradation Study (to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Incubate a solution in 0.1 M NaOH under similar temperature conditions.

    • Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 70-80°C).

    • Photodegradation: Expose a solution of the drug to UV and visible light as per ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples using the developed HPLC method. A stability-indicating method will show a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products, with adequate resolution between all peaks.

Visualizations

Grepafloxacin_Troubleshooting cluster_solubility Solubility Issues cluster_stability Stability Issues Poor_Dissolution Poor Dissolution/ Precipitation Check_pH Is pH near isoelectric point? Poor_Dissolution->Check_pH Check_Conc Is concentration too high? Poor_Dissolution->Check_Conc Check_Temp Is temperature too low? Poor_Dissolution->Check_Temp Adjust_pH Adjust pH (acidic/basic) Check_pH->Adjust_pH Yes Increase_Solvent Increase solvent volume Check_Conc->Increase_Solvent Yes Warm_Sonciate Gently warm & sonicate Check_Temp->Warm_Sonciate Yes Degradation Degradation Observed Check_Stress Identify Stressor Degradation->Check_Stress Harsh_pH_Temp Harsh pH/ High Temp? Check_Stress->Harsh_pH_Temp Oxidizing_Agents Oxidizing Agents Present? Check_Stress->Oxidizing_Agents Light_Exposure Exposure to Light? Check_Stress->Light_Exposure Control_Conditions Minimize exposure Harsh_pH_Temp->Control_Conditions Yes Avoid_Oxidants Avoid/use antioxidants Oxidizing_Agents->Avoid_Oxidants Yes Protect_From_Light Use amber vials/ low light Light_Exposure->Protect_From_Light Yes

Caption: Troubleshooting workflow for this compound solubility and stability issues.

Stability_Indicating_Method_Workflow cluster_workflow Stability-Indicating HPLC Method Development cluster_stress_conditions Forced Degradation Conditions Start Start Method_Dev Develop HPLC Method (C18, gradient, UV) Start->Method_Dev Forced_Deg Perform Forced Degradation Studies Method_Dev->Forced_Deg Analyze Analyze Stressed Samples Forced_Deg->Analyze Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal (Dry Heat) Photo Photolytic (UV/Vis) Check_Resolution Adequate Resolution of Parent & Degradants? Analyze->Check_Resolution Check_Resolution->Method_Dev No, Optimize Validate Validate Method (ICH Guidelines) Check_Resolution->Validate Yes End Method Validated Validate->End

Caption: Workflow for developing a stability-indicating HPLC method for this compound.

References

Grepafloxacin Hydrochloride Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Grepafloxacin Hydrochloride. The information is designed to assist in anticipating and resolving issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Grepaxofloxacin Hydrochloride?

This compound is susceptible to degradation through hydrolysis, oxidation, and photolysis. The quinolone core and the methyl-piperazine substituent are the most reactive sites. Under hydrolytic conditions, the piperazine ring can be affected. Oxidative stress can lead to the formation of N-oxides and hydroxylation of the quinolone ring. Photolytic degradation, a known issue for fluoroquinolones, can lead to defluorination and cleavage of the cyclopropyl ring.

Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?

Unexpected peaks can arise from several sources:

  • Secondary Degradation: Over-stressing the molecule can lead to the breakdown of primary degradants into secondary products.

  • Interaction with Excipients: If you are analyzing a formulated product, the excipients may degrade or interact with Grepafloxacin and its degradation products.

  • Contamination: Ensure the purity of your solvents, reagents, and reference standards.

  • Inappropriate Analytical Method: Your current HPLC method may not be specific enough to separate all degradation products from the parent drug or from each other.

Q3: My mass balance in the stability study is not closing (i.e., the sum of the assay of the main peak and all degradation products is less than 95%). What should I do?

A poor mass balance can indicate several issues:

  • Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will not be detected by a standard UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradation products may be poorly soluble in the mobile phase and precipitate in the sample vial or on the column.

  • Incomplete Elution: Some degradants may be strongly retained on the column. A thorough column wash after each injection is recommended.

Q4: How can I prevent or minimize the degradation of Grepafloxacin during storage and handling?

To minimize degradation, this compound should be protected from light and stored in a cool, dry place. For solutions, use of amber glassware or light-resistant containers is crucial. Avoid exposure to strong oxidizing agents and extremes of pH.

Troubleshooting Guides

Issue 1: Inconsistent results in hydrolytic degradation studies.
Potential Cause Troubleshooting Step
pH Fluctuation Ensure the pH of your acidic and basic solutions is stable throughout the experiment. Use buffered solutions where appropriate.
Temperature Variation Maintain a constant and accurately controlled temperature using a calibrated water bath or oven.
Incomplete Neutralization Before HPLC analysis, ensure that samples from acidic and basic hydrolysis are fully and consistently neutralized to prevent on-column degradation or shifts in retention time.
Issue 2: Difficulty in achieving sufficient degradation in oxidative stress studies.
Potential Cause Troubleshooting Step
Inadequate Oxidant Concentration If using hydrogen peroxide, a concentration of 3-30% is typically recommended for forced degradation.[1] You may need to optimize the concentration for Grepafloxacin.
Short Reaction Time Extend the duration of exposure to the oxidizing agent.
Low Temperature Increasing the temperature (e.g., to 40-60°C) can accelerate the rate of oxidative degradation.
Decomposition of Oxidant Prepare fresh solutions of the oxidizing agent before each experiment as they can be unstable.
Issue 3: Poor peak shape or resolution in the stability-indicating HPLC method.
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition (organic modifier, buffer, pH) to improve the separation of Grepafloxacin from its degradants. A gradient elution may be necessary.
Column Overload Inject a lower concentration of your sample to avoid peak fronting or tailing.
Column Degradation The column's stationary phase may be degrading under the analytical conditions. Use a new column or a column with a more robust stationary phase.
Matrix Effects If analyzing a formulation, excipients may interfere with the chromatography. Implement a sample clean-up step, such as solid-phase extraction (SPE).

Quantitative Data Summary

The following table summarizes typical degradation percentages for fluoroquinolones under various stress conditions. Specific values for Grepafloxacin may vary depending on the exact experimental conditions.

Stress Condition Typical Degradation (%) Potential Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h) 10 - 25Cleavage of the piperazine ring, decarboxylation.
Base Hydrolysis (e.g., 0.1 M NaOH, 80°C, 24h) 15 - 30Cleavage of the piperazine ring, decarboxylation.
Oxidative (e.g., 30% H₂O₂, RT, 24h) 20 - 40N-oxides, hydroxylated derivatives.
Photolytic (e.g., UV light 254 nm, 8h) 10 - 20Defluorinated products, products of cyclopropyl ring opening.
Thermal (e.g., 100°C, 48h) 5 - 15Minor degradation, potentially similar to hydrolytic products.

Experimental Protocols

Protocol for Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 M HCl.

    • Reflux the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 M NaOH.

    • Reflux the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of purified water.

    • Reflux the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze the prepared samples by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze the prepared sample by HPLC. To avoid issues with residual peroxide, it may be necessary to heat the sample in a boiling water bath for a short period to decompose the excess H₂O₂ before dilution and injection.[2]

Protocol for Photolytic Degradation
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Transfer the solution to a shallow, transparent dish (e.g., a petri dish) to maximize surface area exposure.

  • Light Exposure:

    • Place the sample in a photostability chamber and expose it to UV light (e.g., 254 nm) for a defined period (e.g., 8 hours).

    • Simultaneously, prepare a control sample that is wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.

  • Analysis: After the exposure period, dilute the samples to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by HPLC.

Visualizations

Caption: Inferred degradation pathways of Grepafloxacin.

Forced_Degradation_Workflow start Start: this compound (Bulk Drug or Formulation) stress_conditions Apply Stress Conditions (Acid, Base, H₂O₂, UV Light, Heat) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis characterization Characterize Degradation Products (MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway end End: Stability Profile Established pathway->end

Caption: General workflow for forced degradation studies.

References

Grepafloxacin Hydrochloride Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on Grepafloxacin Hydrochloride drug interaction studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of grepafloxacin and which cytochrome P450 (CYP) enzymes are involved?

Grepafloxacin is primarily eliminated through metabolism. The oxidative metabolites are mainly formed by the cytochrome P450 enzyme CYP1A2, with CYP3A4 playing a minor role.

Q2: What is the effect of co-administration of theophylline with grepafloxacin?

Co-administration of grepafloxacin with theophylline, a substrate of CYP1A2, results in a significant drug interaction. In a clinical study, grepafloxacin 600 mg administered once daily for 10 days to volunteers on a maintenance dose of theophylline led to a significant increase in peak theophylline concentrations and the area under the concentration-time curve (AUC). The apparent total clearance of theophylline was reduced by approximately 50%.[1] Therefore, a 50% reduction in the theophylline dose is recommended when co-administered with grepafloxacin, along with monitoring of serum theophylline concentrations.[1]

Q3: Does grepafloxacin interact with caffeine?

Q4: Is there a clinically significant interaction between grepafloxacin and warfarin?

A clinical study involving healthy volunteers receiving a maintenance dose of warfarin and a daily 600 mg dose of grepafloxacin for 14 days showed no significant change in the pharmacodynamics of warfarin.[1] However, as a class effect, some fluoroquinolones have been reported to enhance the effects of warfarin. Therefore, it is prudent to monitor prothrombin time or other suitable anticoagulation tests when grepafloxacin is co-administered with warfarin.[2]

Q5: How do antacids and other polyvalent cations affect the absorption of grepafloxacin?

Antacids containing aluminum, magnesium, or calcium, as well as other products containing polyvalent cations like iron and zinc, can significantly decrease the gastrointestinal absorption of grepafloxacin.[3] This is due to the formation of a chelation complex that is poorly absorbed.[3] For other fluoroquinolones like ciprofloxacin, bioavailability has been reported to decrease by as much as 90% when administered with antacids containing aluminum or magnesium hydroxide.[3]

Q6: Does food or altered gastric pH affect the bioavailability of grepafloxacin?

No, the rate and extent of grepafloxacin absorption are not significantly affected by food or elevated intragastric pH.[4] A study showed no significant differences in pharmacokinetic parameters when grepafloxacin was administered after fasting or after a high-fat meal. Similarly, co-administration with the H2-receptor antagonist famotidine, which elevates gastric pH, had no significant effect on grepafloxacin pharmacokinetics.

Q7: What is the risk of QT interval prolongation with grepafloxacin?

Grepafloxacin has been associated with prolongation of the QT interval.[5][6] One study in elderly patients taking the highest clinical dose of grepafloxacin indicated that the prolongation of the QTc interval was less than 2 ms.[7] However, grepafloxacin was withdrawn from the market due to post-marketing reports of QT prolongation and torsades de pointes.[5] The mechanism is believed to be the blockage of the IKr (hERG) potassium channel, which is involved in cardiac repolarization.[8] Caution should be exercised when using grepafloxacin in preclinical models, and it should be avoided in combination with other drugs known to prolong the QT interval.[5]

Troubleshooting Guides

Issue: Inconsistent pharmacokinetic data for grepafloxacin in in-vivo studies.

Possible Cause 1: Co-administration of substances containing polyvalent cations.

  • Troubleshooting: Ensure that experimental animals are not receiving feed, supplements, or bedding that contain high levels of calcium, magnesium, aluminum, iron, or zinc. If co-administration with such agents is necessary for the study design, stagger the administration times. It is recommended to administer grepafloxacin 2 to 4 hours before or 4 to 6 hours after the polyvalent cation-containing product.[3][9]

Possible Cause 2: Hepatic impairment in the animal model.

  • Troubleshooting: Grepafloxacin is primarily cleared by the liver.[4] Ensure that the animal models used have normal hepatic function. If the study requires the use of models with hepatic impairment, be aware that peak plasma concentrations and AUC are likely to be increased, and clearance will be reduced.

Issue: Unexpected central nervous system (CNS) effects observed in animal models.

Possible Cause: Interaction with methylxanthines.

  • Troubleshooting: Grepafloxacin inhibits the metabolism of methylxanthines like theophylline and caffeine.[1] If the experimental protocol involves the administration of these substances, consider reducing the dose of the methylxanthine or discontinuing its use to avoid potential CNS stimulation, which can manifest as tremors, restlessness, or seizures.

Data Presentation

Table 1: Summary of Grepafloxacin Drug Interactions

Interacting Drug/SubstanceMechanism of InteractionEffect on Interacting DrugEffect on GrepafloxacinRecommendations for Preclinical Studies
Theophylline Inhibition of CYP1A2-mediated metabolism↑ Cmax, ↑ AUC, ↓ Clearance (~50%)[1]No significant effectReduce theophylline dose by 50%; monitor for signs of theophylline toxicity.
Caffeine Inhibition of CYP1A2-mediated metabolism↑ Effects of caffeine (headache, tremor, insomnia)[10]No significant effectLimit or avoid caffeine administration.
Warfarin Potential for enhanced anticoagulant effect (class effect)No significant change in pharmacodynamics in one study[1]No significant effectMonitor coagulation parameters (e.g., prothrombin time).
Antacids (Al, Mg, Ca) Chelation and reduced absorption-↓ BioavailabilityAdminister grepafloxacin 2-4 hours before or 4-6 hours after antacids.[3][9]
Food --No significant effect on absorption[4]Can be administered with or without food.
Famotidine (H2 Blocker) Increased gastric pH-No significant effect on absorptionNo dosage adjustment needed.
QTc Prolonging Agents Additive pharmacodynamic effect↑ Risk of arrhythmia-Avoid co-administration.

Experimental Protocols

Protocol 1: In-vivo Study of Theophylline and Grepafloxacin Interaction

  • Objective: To determine the effect of multiple doses of grepafloxacin on the pharmacokinetics of theophylline.

  • Subjects: Healthy adult male volunteers (n=16).

  • Methodology:

    • Administer a maintenance dose of theophylline to achieve mean serum concentrations of 7.5 mg/L.

    • After reaching steady-state with theophylline, collect baseline pharmacokinetic samples.

    • Administer grepafloxacin 600 mg once daily for 10 days. A placebo group should receive theophylline plus a placebo.

    • On day 10 of grepafloxacin or placebo administration, collect serial blood samples over a 24-hour period to determine the pharmacokinetic parameters of theophylline.

    • Analyze plasma samples for theophylline concentrations using a validated HPLC method.

    • Calculate pharmacokinetic parameters including Cmax, AUC, and clearance.

Protocol 2: In-vivo Study of Warfarin and Grepafloxacin Interaction

  • Objective: To assess the effect of multiple doses of grepafloxacin on the pharmacodynamics and pharmacokinetics of warfarin.

  • Subjects: Healthy adult male volunteers (n=16).

  • Methodology:

    • Administer a maintenance dose of warfarin to achieve a stable prothrombin time.

    • Collect baseline blood samples to determine prothrombin time and warfarin plasma concentrations.

    • Administer grepafloxacin 600 mg once daily for 14 days.

    • Monitor prothrombin time regularly throughout the 14-day period.

    • On day 14, collect serial blood samples to determine the pharmacokinetic parameters of warfarin.

    • Analyze plasma samples for warfarin concentrations using a validated HPLC method.

Visualizations

Grepafloxacin_Metabolism cluster_cyp Cytochrome P450 Enzymes Grepafloxacin Grepafloxacin CYP1A2 CYP1A2 (Major) Grepafloxacin->CYP1A2 Metabolism CYP3A4 CYP3A4 (Minor) Grepafloxacin->CYP3A4 Metabolism Metabolites Oxidative Metabolites Excretion Fecal Excretion Metabolites->Excretion CYP1A2->Metabolites CYP3A4->Metabolites

Caption: Metabolic pathway of Grepafloxacin.

Drug_Interaction_Workflow start Start: Drug Interaction Study coadmin Co-administer Grepafloxacin with test drug start->coadmin pk_pd_sampling Collect Pharmacokinetic/ Pharmacodynamic Samples coadmin->pk_pd_sampling analysis Analyze Samples (e.g., HPLC) pk_pd_sampling->analysis data_eval Evaluate Data (AUC, Cmax, Clearance, etc.) analysis->data_eval conclusion Draw Conclusion on Interaction Potential data_eval->conclusion Antacid_Interaction_Logic grepafloxacin Grepafloxacin chelation Chelation Complex (Poorly Absorbed) grepafloxacin->chelation antacid Antacid (Al, Mg, Ca) antacid->chelation absorption Reduced Bioavailability chelation->absorption

References

Technical Support Center: Grepafloxacin Hydrochloride Chelation with Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chelation of Grepafloxacin Hydrochloride with metal ions. The information is intended to assist researchers in designing, executing, and troubleshooting experiments related to this phenomenon.

Disclaimer: While this guide focuses on this compound, specific quantitative data for its metal ion complexes is scarce in publicly available literature. Therefore, where specific data is required for illustrative purposes, data for other structurally similar fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin) has been used. This is clearly indicated in the respective sections. Researchers should determine the specific parameters for this compound experimentally.

Frequently Asked Questions (FAQs)

Q1: What is metal ion chelation and why is it relevant for this compound?

A1: Chelation is a type of bonding of ions and molecules to metal ions. It involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. Grepafloxacin, a member of the fluoroquinolone class of antibiotics, possesses a carboxyl group and a keto group that can act as bidentate ligands, forming stable complexes with various metal ions.[1] This interaction is crucial as it can significantly impact the drug's solubility, absorption, and bioavailability, potentially leading to reduced therapeutic efficacy.[2][3]

Q2: Which metal ions are known to chelate with fluoroquinolones like Grepafloxacin?

A2: Fluoroquinolones are known to form chelates with a wide range of di- and trivalent metal ions. These include, but are not limited to, Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺, Fe²⁺, Zn²⁺, and Cu²⁺.[1][4] The stability of these complexes often follows the order Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mg²⁺ > Ca²⁺.[1]

Q3: What is the typical stoichiometry of Grepafloxacin-metal ion complexes?

A3: The stoichiometry of fluoroquinolone-metal ion complexes can vary depending on the metal ion, pH, and the concentration of the reactants.[1] Commonly observed stoichiometries (Metal:Ligand) are 1:1, 1:2, and for some trivalent cations, 1:3.[1] Under acidic conditions, a 1:1 ratio is often favored, while higher ratios like 1:2 are more prevalent at higher pH values.[1][5]

Q4: How does chelation affect the analytical determination of Grepafloxacin?

A4: Chelation can interfere with analytical methods. For instance, in HPLC analysis, the presence of metal ions in the mobile phase or from the sample can lead to the formation of metal complexes, which may result in peak tailing, broadening, or the appearance of artifact peaks. In spectrophotometric methods, the formation of a colored complex can be utilized for the quantification of the drug.

Q5: Can chelation be reversed?

A5: Yes, the chelation of grepafloxacin with metal ions is a reversible equilibrium. The stability of the complex is dependent on factors such as pH and the concentration of both the drug and the metal ion. Changes in these conditions can shift the equilibrium, leading to the dissociation of the complex.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of this compound chelation with metal ions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Spectrophotometric Readings 1. pH of the solution is not controlled or fluctuating.2. Formation of precipitate due to low solubility of the complex.3. Instability of the complex over time.4. Interference from other absorbing species.1. Use a suitable buffer system to maintain a constant pH throughout the experiment.2. Work with dilute solutions or add a co-solvent to increase solubility. Ensure proper mixing.3. Monitor the absorbance over time to determine the stability window of the complex. Perform measurements within this timeframe.4. Use a blank solution containing all components except the analyte of interest (Grepafloxacin or metal ion) to correct for background absorbance.
Irreproducible Potentiometric Titration Curves 1. Instability of the pH electrode reading.2. Slow complexation kinetics.3. Precipitation of metal hydroxides at higher pH.4. Incorrect standardization of titrant or solutions.1. Calibrate the pH electrode with standard buffers before each titration. Allow sufficient time for the reading to stabilize after each titrant addition.2. Increase the equilibration time between titrant additions to ensure the complexation reaction reaches equilibrium.3. Conduct the titration in a pH range where the metal hydroxide does not precipitate. This can be predicted from the metal ion's hydrolysis constants.4. Accurately standardize the acid and base solutions used for titration. Prepare fresh solutions of Grepafloxacin and metal salts.
Unexpected Stoichiometry Determined by Job's Plot 1. The chosen wavelength is not optimal for the complex.2. The total molar concentration is too high, leading to the formation of higher-order complexes or precipitates.3. The pH is not optimal for the formation of the expected complex.1. Scan the UV-Vis spectrum of the complex at different metal-to-ligand ratios to identify the wavelength of maximum absorbance (λmax) of the complex.2. Repeat the experiment with a lower total molar concentration of Grepafloxacin and the metal ion.3. Perform the Job's plot at different pH values to investigate the pH-dependence of the complex stoichiometry.
Precipitate Formation During Experiment 1. The concentration of reactants exceeds the solubility product of the complex.2. The pH of the solution favors the formation of insoluble metal hydroxides.1. Reduce the concentrations of Grepafloxacin and the metal ion.2. Adjust the pH of the solution to a range where both the complex and the metal ion are soluble.

Data Presentation

The following tables summarize representative quantitative data for the chelation of fluoroquinolones with various metal ions. Note: This data is for illustrative purposes and is not specific to this compound.

Table 1: Stability Constants (log β) of Fluoroquinolone-Metal Ion Complexes

FluoroquinoloneMetal Ionlog β₁ (1:1)log β₂ (1:2)MethodReference
CiprofloxacinCu²⁺8.515.2Potentiometry[1]
CiprofloxacinZn²⁺5.910.8Potentiometry[1]
CiprofloxacinMg²⁺3.66.5Potentiometry[1]
NorfloxacinCu²⁺7.814.1Potentiometry[1]
NorfloxacinZn²⁺5.29.5Potentiometry[1]
NorfloxacinMg²⁺3.25.8Potentiometry[1]

Table 2: Stoichiometry of Fluoroquinolone-Metal Ion Complexes

FluoroquinoloneMetal IonStoichiometry (Metal:Ligand)MethodReference
CiprofloxacinAl³⁺1:1, 1:2, 1:3Various[1]
CiprofloxacinFe³⁺1:1, 1:2, 1:3Various[1]
NorfloxacinCu²⁺1:1, 1:2Potentiometry[1]
NorfloxacinCa²⁺1:1Various[1]

Experimental Protocols

Below are detailed methodologies for key experiments used to study the chelation of this compound with metal ions.

Spectrophotometric Determination of Stoichiometry using Job's Method (Continuous Variation)

Objective: To determine the stoichiometry of the Grepafloxacin-metal ion complex.

Materials:

  • This compound stock solution (e.g., 1 x 10⁻³ M)

  • Metal salt (e.g., CuSO₄·5H₂O) stock solution of the same concentration (1 x 10⁻³ M)

  • Suitable buffer solution (to maintain constant pH)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of solutions in volumetric flasks with a constant total volume (e.g., 10 mL).

  • In each flask, vary the mole fraction of Grepafloxacin and the metal ion while keeping the total molar concentration constant. For example, for a total volume of 10 mL, the volumes of the Grepafloxacin and metal ion stock solutions can be varied from (1 mL Grepafloxacin + 9 mL metal ion) to (9 mL Grepafloxacin + 1 mL metal ion).

  • Add a constant amount of buffer to each flask to maintain the desired pH.

  • Allow the solutions to equilibrate for a specified period.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the absorbance as a function of the mole fraction of Grepafloxacin. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stability constants of the Grepafloxacin-metal ion complexes.

Materials:

  • This compound solution of known concentration

  • Metal salt solution of known concentration

  • Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

  • Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength

  • Potentiometer with a calibrated glass electrode

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Pipette a known volume of Grepafloxacin solution into the reaction vessel.

  • Add a known volume of the metal salt solution to achieve the desired ligand-to-metal ratio (e.g., 1:1, 2:1).

  • Add the inert electrolyte to maintain a constant ionic strength.

  • Titrate the solution with the standardized strong base.

  • Record the pH reading after each addition of the titrant, allowing the system to reach equilibrium.

  • Perform separate titrations of the free ligand (Grepafloxacin) and the free metal ion under the same experimental conditions.

  • Calculate the protonation constants of Grepafloxacin and the stability constants of the metal complexes from the titration data using appropriate software (e.g., HYPERQUAD).

Visualizations

Experimental Workflow for Job's Method

Job_Method_Workflow cluster_prep Solution Preparation cluster_mixing Mixing Series cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis prep_grep Prepare Grepafloxacin Stock Solution mix_series Create a series of solutions with varying mole fractions of Grepafloxacin and Metal Ion prep_grep->mix_series prep_metal Prepare Metal Ion Stock Solution prep_metal->mix_series equilibrate Allow solutions to equilibrate mix_series->equilibrate measure_abs Measure absorbance at λmax equilibrate->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from the peak plot_data->determine_stoichiometry Chelation_Equilibrium cluster_reactants Reactants cluster_product Product Grep Grepafloxacin (L) Complex Grepafloxacin-Metal Complex (MLn) Grep->Complex n Metal Metal Ion (M) Metal->Complex 1 Complex->Grep Dissociation Complex->Metal

References

Validation & Comparative

A Comparative Analysis of Grepafloxacin Hydrochloride and Ciprofloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two fluoroquinolone antibiotics: grepafloxacin hydrochloride and ciprofloxacin. The following sections present a comprehensive overview of their in-vitro activity, pharmacokinetic profiles, and clinical effectiveness, supported by experimental data and detailed methodologies.

In-Vitro Activity: A Head-to-Head Comparison

The in-vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) studies are fundamental in assessing this activity. The following table summarizes the comparative MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for grepafloxacin and ciprofloxacin against key respiratory pathogens.

PathogenGrepafloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Streptococcus pneumoniae0.252.0
Haemophilus influenzae0.030.03
Moraxella catarrhalis0.060.06
Staphylococcus aureus (Methicillin-susceptible)0.120.5
Data compiled from multiple in-vitro studies.

Grepafloxacin demonstrates notably superior in-vitro activity against Streptococcus pneumoniae compared to ciprofloxacin, a significant advantage in the context of community-acquired respiratory infections. For Haemophilus influenzae and Moraxella catarrhalis, both agents exhibit comparable potency. Against methicillin-susceptible Staphylococcus aureus, grepafloxacin also shows greater in-vitro activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC values presented were determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Drug Dilution: Serial twofold dilutions of grepafloxacin and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis bacterial_culture Bacterial Isolate mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Standardized Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of Wells inoculum->inoculation antibiotic_stock Antibiotic Stock Solution serial_dilution Serial Dilutions in Mueller-Hinton Broth antibiotic_stock->serial_dilution microtiter_plate 96-Well Microtiter Plate serial_dilution->microtiter_plate microtiter_plate->inoculation incubation Incubation (35°C for 16-20h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Figure 1: Broth Microdilution MIC Testing Workflow.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence its efficacy and dosing regimen. A single-dose, randomized, crossover study in healthy volunteers provides key comparative data for grepafloxacin and ciprofloxacin.

ParameterGrepafloxacin (600 mg)Ciprofloxacin (500 mg)
Cmax (µg/mL) 3.1 ± 0.72.9 ± 0.7
AUC0-∞ (µg·h/mL) 33.7 ± 7.212.7 ± 2.8
t1/2 (hours) 10.7 ± 1.94.1 ± 0.6
Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Grepafloxacin exhibits a significantly longer elimination half-life and a larger area under the curve compared to ciprofloxacin, suggesting the potential for once-daily dosing and sustained antibacterial activity.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

The pharmacokinetic parameters were determined in a randomized, single-dose, crossover study.

  • Study Design: Healthy adult volunteers were administered a single oral dose of either grepafloxacin or ciprofloxacin. After a washout period, they received the alternate drug.

  • Blood Sampling: Blood samples were collected at predefined intervals before and after drug administration over a 48-hour period.

  • Drug Concentration Analysis: Plasma concentrations of grepafloxacin and ciprofloxacin were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, and t1/2.

Clinical Efficacy: Evidence from Clinical Trials

The ultimate measure of an antibiotic's utility lies in its performance in clinical settings. A randomized, double-blind, double-dummy, multicenter study comparing grepafloxacin and ciprofloxacin in the treatment of acute bacterial exacerbations of chronic bronchitis (ABECB) provides valuable comparative efficacy data.

OutcomeGrepafloxacin (400 mg once daily)Grepafloxacin (600 mg once daily)Ciprofloxacin (500 mg twice daily)
Clinical Success Rate (End of Treatment) 93% (140/151)88% (137/156)91% (145/160)
Bacteriological Eradication Rate (End of Treatment) 96% (92/96)98% (87/89)92% (82/90)
Clinical Success Rate (Follow-up) 87% (124/143)81% (122/151)80% (123/154)
Bacteriological Eradication Rate (Follow-up) 86% (82/95)88% (78/89)82% (69/84)

Clinical success was defined as the resolution or improvement of signs and symptoms of infection. Bacteriological eradication was defined as the elimination of the baseline pathogen.

In this study, both grepafloxacin and ciprofloxacin demonstrated high rates of clinical success and bacteriological eradication in the treatment of ABECB.[1] Grepafloxacin administered once daily showed comparable efficacy to ciprofloxacin administered twice daily.[1]

Experimental Protocols

Randomized Controlled Trial in Acute Bacterial Exacerbations of Chronic Bronchitis

  • Study Design: A multicenter, randomized, double-blind, double-dummy trial was conducted. Patients with a clinical diagnosis of ABECB were randomly assigned to receive a 10-day course of oral therapy with either grepafloxacin (400 mg or 600 mg once daily) or ciprofloxacin (500 mg twice daily).

  • Patient Population: Patients with a history of chronic bronchitis presenting with an acute exacerbation characterized by increased dyspnea, sputum volume, and sputum purulence were enrolled.

  • Efficacy Assessments: Clinical efficacy was assessed at the end of treatment and at a follow-up visit (14-28 days post-treatment). Sputum samples were collected for culture and susceptibility testing at baseline, end of treatment, and follow-up to determine bacteriological efficacy.

  • Statistical Analysis: The primary efficacy endpoints were clinical success and bacteriological eradication rates, which were compared between the treatment groups.

Mechanism of Action and Resistance

Both grepafloxacin and ciprofloxacin are fluoroquinolones that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.

Bacterial resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding sites on the enzymes, reducing the affinity of the fluoroquinolones and thereby diminishing their inhibitory effect.

G cluster_moa Mechanism of Action cluster_resistance Resistance Mechanism fluoroquinolone Grepafloxacin / Ciprofloxacin dna_gyrase DNA Gyrase (gyrA, gyrB) fluoroquinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV (parC, parE) fluoroquinolone->topo_iv Inhibition reduced_binding Reduced Fluoroquinolone Binding fluoroquinolone->reduced_binding Ineffective against dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to mutation Mutations in gyrA, gyrB, parC, parE altered_enzyme Altered Enzyme Structure mutation->altered_enzyme altered_enzyme->reduced_binding resistance Bacterial Resistance reduced_binding->resistance

Figure 2: Fluoroquinolone Mechanism of Action and Resistance.

Conclusion

Grepafloxacin demonstrates several potential advantages over ciprofloxacin, particularly its enhanced in-vitro activity against Streptococcus pneumoniae and its pharmacokinetic profile that allows for once-daily dosing. Clinical trial data in ABECB indicates that once-daily grepafloxacin is as effective as twice-daily ciprofloxacin. For researchers and drug development professionals, these findings highlight the importance of structural modifications to the fluoroquinolone core in enhancing antibacterial spectrum and optimizing pharmacokinetic properties. Further research into the development of novel fluoroquinolones with improved activity against resistant pathogens and favorable safety profiles remains a critical area of investigation.

References

A Comparative Analysis of Grepafloxacin and Other Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of grepafloxacin and other key fluoroquinolone antibiotics, focusing on antibacterial activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profiles. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview supported by experimental data. Grepafloxacin (trade name Raxar) was a broad-spectrum fluoroquinolone antibacterial agent that was withdrawn from the market in 1999 due to its potential to cause cardiac arrhythmias.[1]

Antibacterial Activity

Grepafloxacin demonstrated potent in vitro activity against a wide range of respiratory pathogens. Its activity was particularly notable against Gram-positive organisms, an area where earlier fluoroquinolones like ciprofloxacin showed limitations.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Grepafloxacin and Other Fluoroquinolones Against Key Respiratory Pathogens

OrganismGrepafloxacinCiprofloxacinLevofloxacinMoxifloxacin
Streptococcus pneumoniae0.25[2]2[3]1.0[2]0.25[2]
Haemophilus influenzae0.03[4]0.032[3]0.03[4]0.03[2]
Moraxella catarrhalis≤0.06[4]0.032[3]≤0.12[3]0.06[2]
Staphylococcus aureus (Ciprofloxacin-Resistant MRSA)32[5]>256[5]8[5]2[5]

Pharmacokinetic Profile

Grepafloxacin exhibited a pharmacokinetic profile characterized by a long elimination half-life, allowing for once-daily dosing. When compared to other fluoroquinolones, it had one of the longest half-lives observed in a comparative study.

Table 2: Comparative Pharmacokinetic Parameters of Grepafloxacin and Other Fluoroquinolones After a Single Oral Dose in Healthy Volunteers

ParameterGrepafloxacin (600 mg)Ciprofloxacin (250 mg)Levofloxacin (500 mg)Moxifloxacin (400 mg)
Cmax (µg/mL) 1.98 ± 0.521.5 ± 0.46.21 ± 1.344.34 ± 1.61
Tmax (h) 2.5 ± 0.80.8 ± 0.30.8 ± 0.41.0 ± 0.7
AUCtot (µg·h/mL) 23.4 ± 6.95.75 ± 1.2544.8 ± 4.439.3 ± 5.35
t1/2 (h) 12.12 ± 3.935.37 ± 0.826.43 ± 0.9611.53 ± 2.04

Data sourced from Lubasch et al.[6]

Clinical Efficacy

Clinical trials primarily focused on the use of grepafloxacin in the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). These studies demonstrated that grepafloxacin was at least as effective as, and in some cases superior to, comparator agents.

Table 3: Clinical Efficacy of Grepafloxacin in Comparative Clinical Trials for Community-Acquired Pneumonia (CAP)

ComparatorGrepafloxacin Clinical Success RateComparator Clinical Success RateKey Findings
Amoxicillin 76% (evaluable patients)[7]74% (evaluable patients)[7]In patients with a documented bacterial pathogen, the clinical success rate for grepafloxacin was significantly higher (78% vs. 58%).[7]
Clarithromycin 90% (clinically evaluable)[6]89% (clinically evaluable)[6]Grepafloxacin was found to be equivalent to clarithromycin in treating adult patients with CAP.[6]

An open-label, noncomparative study of grepafloxacin 600 mg once daily for 10 days in patients with CAP found a clinical success rate of 89% at follow-up.[8]

Safety Profile

The safety profile of grepafloxacin was a significant factor in its eventual withdrawal from the market. While many of its adverse effects were comparable to other fluoroquinolones, the risk of cardiotoxicity was a distinguishing concern.

Table 4: Common Adverse Events Reported in Clinical Trials with Grepafloxacin (400 mg and 600 mg doses)

Adverse EventGrepafloxacin (400 mg)Grepafloxacin (600 mg)Ciprofloxacin
Nausea 11%15%Similar to Grepafloxacin
Vomiting 1%6%Similar to Grepafloxacin
Diarrhea 3%4%Similar to Grepafloxacin
Unpleasant Taste 9%17%1% (pooled controls)
Headache 4%5%Significantly more frequent than Grepafloxacin
Photosensitivity 1%2%Similar to Grepafloxacin

Data sourced from Stahlmann et al.[2] and Lode et al.[9]

Cardiotoxicity

A primary safety concern with grepafloxacin was its potential to prolong the QTc interval, a delay in the repolarization of the heart, which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). This effect is linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. While QTc prolongation is a class effect of fluoroquinolones, the risk associated with grepafloxacin was deemed significant enough to warrant its withdrawal from the market.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The in vitro antibacterial activity of the fluoroquinolones was determined by calculating the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of each fluoroquinolone are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Curve Analysis

Time-kill curve analysis is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: A bacterial suspension is prepared to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.

  • Exposure: The fluoroquinolones are added to the bacterial suspensions at concentrations corresponding to multiples of their MIC (e.g., 2x, 4x, 8x MIC). A growth control without any antibiotic is run in parallel.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each test and control culture. The samples are serially diluted in sterile saline and plated onto appropriate agar plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours, after which the number of viable colonies is counted.

  • Data Analysis: The results are expressed as log10 CFU/mL. A time-kill curve is generated by plotting the log10 CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

hERG Channel Inhibition Assay (Automated Patch Clamp)

The potential for a drug to cause QTc prolongation is often assessed by its ability to inhibit the hERG potassium channel, commonly using an automated patch-clamp system.

  • Cell Culture: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, the cells are harvested and prepared into a single-cell suspension.

  • Automated Patch Clamp Procedure: The cell suspension and test compounds are loaded into the automated patch-clamp instrument. The system captures individual cells and forms a high-resistance seal between the cell membrane and the recording electrode (a giga-seal).

  • Electrophysiological Recording: A specific voltage protocol is applied to the cell to elicit the hERG current. The baseline current is recorded.

  • Compound Application: The test compound (e.g., grepafloxacin) is then perfused over the cell at various concentrations. The effect of the compound on the hERG current is recorded. A known hERG inhibitor is used as a positive control.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the hERG current is inhibited) is then determined.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_targets Primary Targets Fluoroquinolone Fluoroquinolone BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters Cleavage_Complex Stabilized DNA-Enzyme Cleavage Complex Fluoroquinolone->Cleavage_Complex Binds to & Stabilizes DNA_Gyrase DNA Gyrase (Gram-negative) TopoisomeraseIV Topoisomerase IV (Gram-positive) DNA_Gyrase->Cleavage_Complex TopoisomeraseIV->Cleavage_Complex DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Cleavage_Complex->DNA_Replication Inhibits

Caption: Mechanism of action of fluoroquinolone antibiotics.

Cardiotoxicity Pathway of Certain Fluoroquinolones

Cardiotoxicity_Pathway Fluoroquinolone Certain Fluoroquinolones (e.g., Grepafloxacin) hERG hERG K+ Channel in Cardiomyocytes Fluoroquinolone->hERG Blocks IKr Reduced IKr Current (Delayed Rectifier K+ Current) hERG->IKr Leads to Repolarization Delayed Ventricular Repolarization IKr->Repolarization Causes QTc QTc Interval Prolongation (on ECG) Repolarization->QTc Manifests as TdP Increased Risk of Torsades de Pointes (TdP) QTc->TdP

Caption: Pathway of fluoroquinolone-induced cardiotoxicity.

References

Comparative Analysis of Grepafloxacin Hydrochloride and Amoxicillin for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Grepafloxacin Hydrochloride and Amoxicillin, focusing on their application in treating community-acquired pneumonia (CAP). The analysis is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and a summary of their mechanisms of action. It is important to note that Grepafloxacin was voluntarily withdrawn from the market due to emerging safety concerns regarding severe cardiovascular events.[1][2][3]

Mechanism of Action

The fundamental difference between Grepafloxacin and Amoxicillin lies in their antibacterial mechanisms. Grepafloxacin, a fluoroquinolone, targets bacterial DNA replication, while Amoxicillin, a β-lactam antibiotic, disrupts cell wall synthesis.

  • Grepafloxacin: This agent exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] These enzymes are crucial for the processes of DNA replication, transcription, and repair. By inhibiting their function, grepafloxacin prevents bacterial cells from dividing and ultimately leads to cell death.[4]

  • Amoxicillin: As a β-lactam antibiotic, amoxicillin interferes with the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[6][7][8] It binds to and inhibits penicillin-binding proteins (PBPs), which are enzymes responsible for cross-linking the peptidoglycan chains.[7][8] This inhibition weakens the cell wall, leading to cell lysis and death.[8]

Mechanism_of_Action cluster_Grepafloxacin Grepafloxacin Pathway cluster_Amoxicillin Amoxicillin Pathway Grep Grepafloxacin Enzymes Bacterial DNA Gyrase & Topoisomerase IV Grep->Enzymes Inhibit_G Inhibition Block Blocks DNA Replication, Transcription & Repair Inhibit_G->Block Death_G Bacterial Cell Death Block->Death_G Amox Amoxicillin PBPs Penicillin-Binding Proteins (PBPs) Amox->PBPs Inhibit_A Inhibition Synth Blocks Peptidoglycan Synthesis Inhibit_A->Synth Lysis Cell Wall Lysis & Bacterial Death Synth->Lysis

Caption: Comparative mechanisms of action for Grepafloxacin and Amoxicillin.

Clinical Efficacy

Clinical trials directly comparing grepafloxacin and amoxicillin for the treatment of CAP have demonstrated that grepafloxacin had equivalent or, in some cases, superior clinical success rates.

A key randomized, multicentre, double-blind study provides the most direct comparison.[9] In the evaluable patient population at follow-up, clinical response rates were equivalent between the two treatments.[9][10] However, for the intent-to-treat (ITT) population with a documented bacterial pathogen, the clinical success rate for the grepafloxacin group was significantly higher than for the amoxicillin group.[9][10] Similarly, in the evaluable population with a documented pathogen, the success rate favored grepafloxacin.[9][10]

Patient Population Grepafloxacin (600 mg od) Clinical Success Rate Amoxicillin (500 mg tds) Clinical Success Rate 95% Confidence Interval (CI)
Evaluable Population (at follow-up)76% (87/114)74% (85/111)-12% to 10%
Intent-to-Treat (ITT) with Documented Pathogen78% (29/37)58% (28/48)2% to 43%
Evaluable Population with Documented Pathogen79% (26/33)63% (26/42)-5.2% to 38.1%
Data sourced from a randomized, double-blind, comparative study.[9][10]

Microbiological Efficacy

Microbiologically, grepafloxacin demonstrated a statistically superior pathogen eradication rate compared to amoxicillin in the treatment of CAP.[9] Its broad-spectrum activity was effective against key respiratory pathogens, including those with resistance to other antibiotic classes.[11]

The superior microbiological efficacy of grepafloxacin was particularly evident against common CAP pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[9][12]

Pathogen / Population Grepafloxacin Eradication Rate Amoxicillin Eradication Rate 95% Confidence Interval (CI)
Overall (Evaluable Population) 89% (32/36) 71% (32/45) 2% to 37%
Streptococcus pneumoniae (Evaluable)83.3% (15/18)50% (6/12)Not Specified
Haemophilus influenzae (Evaluable)83.3% (15/18)66.7% (16/24)Not Specified
Moraxella catarrhalisEffective, equivalent to comparatorEffective, equivalent to comparatorNot Specified
Data sourced from clinical studies comparing grepafloxacin and amoxicillin.[9][10][12]

Experimental Protocols

The primary data cited in this guide originates from a randomized, multicentre, double-blind, double-dummy comparative study.[9]

Study Design:

  • Objective: To assess the efficacy and safety of grepafloxacin (600 mg once daily) compared with amoxicillin (500 mg three times daily) for 7 or 10 day regimens in the treatment of CAP.[9]

  • Participants: A total of 264 patients with CAP were recruited across 43 centers.[9] Patients were excluded for criteria such as allergy to quinolones or penicillins, pregnancy, severe renal or hepatic impairment, and recent use of other antibiotics.[10]

  • Randomization: Patients were randomly assigned to receive either grepafloxacin (127 patients) or amoxicillin (137 patients).[9] The double-dummy design ensured that both patients and investigators were blinded to the treatment allocation.

  • Assessments: Clinical and microbiological efficacy were evaluated at two key time points: the end-of-treatment visit (3-5 days after the last dose) and a follow-up visit (28-42 days after the last dose).[9]

Experimental_Workflow cluster_main Clinical Trial Protocol: Grepafloxacin vs. Amoxicillin for CAP cluster_arms Treatment Arms (7-10 Days) Recruitment Patient Recruitment (n=264) Inclusion/Exclusion Criteria Applied Randomization Randomization (Double-Blind, Double-Dummy) Recruitment->Randomization Grep_Arm Grepafloxacin 600 mg once daily (n=127) Randomization->Grep_Arm Group A Amox_Arm Amoxicillin 500 mg three times daily (n=137) Randomization->Amox_Arm Group B Assessment1 End-of-Treatment Assessment (3-5 Days Post-Treatment) Clinical & Microbiological Efficacy Grep_Arm->Assessment1 Amox_Arm->Assessment1 Assessment2 Follow-Up Assessment (28-42 Days Post-Treatment) Final Efficacy & Safety Evaluation Assessment1->Assessment2

Caption: Workflow of the comparative clinical trial for CAP treatment.

Safety and Tolerability

While clinical trials indicated that grepafloxacin was generally well-tolerated with a safety profile comparable to that of amoxicillin, post-marketing surveillance revealed serious safety concerns.[9][13] Grepafloxacin was voluntarily withdrawn from the market worldwide in 1999 due to reports of severe cardiovascular events, specifically QTc interval prolongation.[1][2]

Amoxicillin is a widely used antibiotic, and its side effects are well-documented, most commonly involving gastrointestinal upset and rash.[14][15]

Adverse Event Category Grepafloxacin Amoxicillin
Common Nausea, taste perversion/unpleasant metallic taste, vomiting, diarrhea, headache.[13][16]Nausea, vomiting, diarrhea, rash.[14][15]
Less Common/Rare Dizziness, photosensitivity.[13]Allergic reactions (hives, wheezing), skin blisters, severe diarrhea (C. difficile).[15]
Serious (Reason for Withdrawal) QTc interval prolongation, risk of severe cardiovascular events (e.g., Torsades de Pointes).[1][2]Anaphylaxis, severe allergic reactions.[14]
Data compiled from safety profiles and clinical trial reports.[1][2][13][14][15][16]

Conclusion

Based on clinical trial data, grepafloxacin demonstrated high clinical and microbiological efficacy in the treatment of community-acquired pneumonia, often superior to that of amoxicillin, particularly against key bacterial pathogens.[9][10][11] However, its favorable efficacy profile was overshadowed by a significant safety risk of QTc prolongation and associated severe cardiovascular adverse events, which ultimately led to its withdrawal from the market.[1][2]

Amoxicillin remains a first-line therapeutic option for CAP due to its proven efficacy against common pathogens like Streptococcus pneumoniae, a well-established safety profile, and narrow spectrum of activity, which is favorable from an antimicrobial stewardship perspective.[14][17][18] While grepafloxacin showed promise from an efficacy standpoint, its unacceptable cardiovascular risk profile makes it an unsuitable therapeutic agent.

References

In vitro comparison of grepafloxacin and levofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of two fluoroquinolone antibiotics, grepafloxacin and levofloxacin. While both exhibit broad-spectrum antibacterial activity, their efficacy against specific pathogens can differ. Grepafloxacin, a newer generation fluoroquinolone, was developed to have enhanced activity against Gram-positive bacteria while maintaining a strong effect on Gram-negative organisms.[1][2] However, it is important to note that grepafloxacin was withdrawn from the U.S. market due to the risk of cardiovascular adverse events.[3] Levofloxacin, the S-(-) isomer of ofloxacin, is a widely used "respiratory quinolone" known for its activity against common respiratory pathogens.[4] This comparison will delve into their mechanisms of action, comparative in vitro activity against a range of bacteria, and the experimental protocols used for such evaluations.

Mechanism of Action: A Shared Path of Bacterial Disruption

Both grepafloxacin and levofloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[3] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[5] By inhibiting these enzymes, the drugs introduce single- and double-strand breaks in the bacterial DNA, ultimately leading to cell death.[5]

G cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Essential DNA Processes cluster_outcome Result Grepafloxacin Grepafloxacin DNA Gyrase DNA Gyrase Grepafloxacin->DNA Gyrase inhibits Topoisomerase IV Topoisomerase IV Grepafloxacin->Topoisomerase IV inhibits Levofloxacin Levofloxacin Levofloxacin->DNA Gyrase inhibits Levofloxacin->Topoisomerase IV inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication enables DNA Transcription DNA Transcription DNA Gyrase->DNA Transcription enables DNA Repair DNA Repair DNA Gyrase->DNA Repair enables Topoisomerase IV->DNA Replication enables Topoisomerase IV->DNA Repair enables Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death disruption leads to DNA Transcription->Bacterial Cell Death disruption leads to DNA Repair->Bacterial Cell Death disruption leads to

Mechanism of action for Grepafloxacin and Levofloxacin.

In Vitro Activity: A Comparative Analysis

The in vitro activity of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for grepafloxacin and levofloxacin against a variety of Gram-positive and Gram-negative bacteria, as reported in various studies. A lower MIC value indicates greater potency.

Table 1: In Vitro Activity Against Gram-Positive Bacteria (MIC90, µg/mL)

OrganismGrepafloxacinLevofloxacin
Streptococcus pneumoniae (penicillin-susceptible)0.25-
Streptococcus pneumoniae-< Grepafloxacin
Staphylococcus aureus (methicillin-susceptible)--
Staphylococcus aureus (ciprofloxacin-resistant)328
β-hemolytic streptococci0.25-

Note: MIC90 is the concentration at which 90% of isolates are inhibited. Data compiled from multiple sources.[6][7]

Studies indicate that grepafloxacin demonstrates enhanced activity against certain Gram-positive organisms like Streptococcus pneumoniae.[1][2] However, against ciprofloxacin-resistant Staphylococcus aureus, levofloxacin appears to be more potent.[6]

Table 2: In Vitro Activity Against Gram-Negative Bacteria (MIC90, µg/mL)

OrganismGrepafloxacinLevofloxacin
Escherichia coli0.03-20.03-2
Klebsiella pneumoniae0.03-20.03-2
Enterobacter cloacae0.03-20.03-2
Pseudomonas aeruginosa (ciprofloxacin-susceptible)2-
Pseudomonas aeruginosa (ciprofloxacin-resistant)>8-
Haemophilus influenzae0.03-
Moraxella catarrhalis0.03-

Note: MIC90 is the concentration at which 90% of isolates are inhibited. Data compiled from a 2001-2002 study.[7]

Against many Gram-negative bacteria, the activity of grepafloxacin is comparable to that of levofloxacin.[7]

Table 3: In Vitro Activity Against Mycobacterium avium (MIC, µg/mL)

StrainGrepafloxacinLevofloxacin
ATCC 2529144
10188
MAC 1088
10888
10988

Data from a study comparing antimycobacterial activity.[8]

The MICs of grepafloxacin and levofloxacin were found to be comparable for all tested strains of Mycobacterium avium.[8]

Experimental Protocols

The in vitro comparison of antimicrobial agents relies on standardized and reproducible experimental protocols. The following outlines the methodologies for two key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9]

Protocol:

  • Preparation of Antimicrobial Agent: A series of two-fold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).[9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[9]

  • Inoculation: Each well of a 96-well microtiter plate, containing the different antibiotic concentrations, is inoculated with the bacterial suspension.[9]

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.[9]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Grepafloxacin & Levofloxacin C Inoculate microtiter plates with bacteria and antibiotics A->C B Prepare standardized bacterial inoculum B->C D Incubate plates under suitable conditions C->D E Observe for visible bacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC determination by broth microdilution.
Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Preparation: Test tubes containing a suitable broth and the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared.

  • Inoculation: A standardized bacterial inoculum is added to each tube.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each tube.

  • Plating and Incubation: The aliquots are serially diluted and plated on agar plates. The plates are then incubated.

  • Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point and antibiotic concentration.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Conclusion

In vitro studies reveal that both grepafloxacin and levofloxacin are potent fluoroquinolones with broad-spectrum activity. Grepafloxacin showed enhanced activity against some Gram-positive bacteria, particularly Streptococcus pneumoniae.[1][2] However, levofloxacin demonstrated better potency against certain resistant strains, such as ciprofloxacin-resistant S. aureus.[6] Against many Gram-negative organisms and Mycobacterium avium, their activities were found to be comparable.[7][8] While grepafloxacin is no longer in clinical use due to safety concerns, these in vitro comparisons provide valuable insights for researchers in the field of antibiotic development.

References

Grepafloxacin Hydrochloride: A Comparative Analysis of its Efficacy Against Penicillin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of penicillin-resistant Streptococcus pneumoniae (PRSP) has posed a significant challenge to the effective treatment of respiratory tract infections. This guide provides a comparative analysis of the in vitro and in vivo efficacy of grepafloxacin hydrochloride against PRSP, placing its performance in context with other fluoroquinolones and antibiotic classes. The data presented is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.

In Vitro Susceptibility

The in vitro activity of grepafloxacin and comparator agents against S. pneumoniae with varying penicillin susceptibility is summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are a key indicator of antibacterial potency.

Table 1: Comparative MICs (μg/mL) of Fluoroquinolones against Streptococcus pneumoniae
AntibioticMIC50MIC90
Grepafloxacin0.250.38
Sparfloxacin0.250.38
Moxifloxacin0.190.25
Trovafloxacin0.0940.125
Levofloxacin0.751.0
Ciprofloxacin1.03.0

Data derived from a study on 77 pneumococcal isolates from middle-ear fluid, of which 76.6% were resistant to penicillin[1].

Table 2: Bactericidal Concentrations of Grepafloxacin and Comparators against Penicillin-Resistant S. pneumoniae
AntibioticBactericidal Concentration (μg/mL)
Grepafloxacin≤0.5
Sparfloxacin≤1.0
Levofloxacin≤2.0
Ciprofloxacin≤8.0

Concentration required for 99.9% killing after 24 hours in time-kill studies against 12 pneumococcal strains, including penicillin-resistant isolates[2].

Studies have consistently demonstrated the superior in vitro activity of newer fluoroquinolones, including grepafloxacin, against S. pneumoniae compared to older agents like ciprofloxacin. The order of in vitro activity for fluoroquinolones has been reported as grepafloxacin, sparfloxacin, levofloxacin, ciprofloxacin, and ofloxacin[3]. Importantly, increased resistance to penicillin in pneumococcal isolates does not correlate with increased resistance to fluoroquinolones[3].

Time-Kill Kinetics

Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, revealing the rate and extent of bacterial killing over time. In a study comparing multiple antibiotics against 12 pneumococcal strains, including four penicillin-resistant strains, grepafloxacin demonstrated potent bactericidal activity. At a concentration of ≤0.5 μg/ml, grepafloxacin was bactericidal against all strains after 24 hours[2]. In comparison, sparfloxacin, levofloxacin, and ciprofloxacin required higher concentrations to achieve the same effect[2].

In Vivo Efficacy: Rabbit Meningitis Model

Animal models are crucial for evaluating the in vivo potential of an antibiotic. The rabbit meningitis model is a well-established system for studying the efficacy of antimicrobial agents against central nervous system infections caused by S. pneumoniae.

A study utilizing this model to test grepafloxacin's efficacy against a penicillin-resistant strain of pneumococcus found that grepafloxacin exhibited bactericidal activity comparable to that of vancomycin and ceftriaxone.

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt the bacterial cell's ability to function and replicate, leading to cell death.

cluster_bacterial_cell Bacterial Cell Grepafloxacin Grepafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Grepafloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Grepafloxacin.

Experimental Protocols

Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized in vitro susceptibility testing technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of Grepafloxacin in microtiter plate wells Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 20-24 hours Inoculate->Incubate Read_Results Observe for visible bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Start Start Prepare_Culture Grow bacterial culture to logarithmic phase Start->Prepare_Culture Add_Antibiotic Add Grepafloxacin at a specific concentration (e.g., 2x MIC) Prepare_Culture->Add_Antibiotic Incubate Incubate at 37°C Add_Antibiotic->Incubate Sample Collect aliquots at various time points (0, 3, 6, 12, 24h) Incubate->Sample Plate_Dilutions Perform serial dilutions and plate on agar Sample->Plate_Dilutions Incubate_Plates Incubate plates overnight Plate_Dilutions->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data End End Plot_Data->End Start Start Anesthetize Anesthetize New Zealand White rabbits Start->Anesthetize Inoculate Intracisternal inoculation of penicillin-resistant S. pneumoniae Anesthetize->Inoculate Allow_Infection Allow meningitis to develop (approx. 16 hours) Inoculate->Allow_Infection Administer_Treatment Administer Grepafloxacin or comparator drug intravenously Allow_Infection->Administer_Treatment Monitor Monitor clinical signs and collect CSF samples over time Administer_Treatment->Monitor Analyze_CSF Determine bacterial titers (CFU/mL) in CSF Monitor->Analyze_CSF Evaluate_Efficacy Compare reduction in bacterial titers between treatment groups Analyze_CSF->Evaluate_Efficacy End End Evaluate_Efficacy->End

References

A Comparative Analysis of Grepafloxacin and Sparfloxacin: In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antibacterial activities of two fluoroquinolones, grepafloxacin hydrochloride and sparfloxacin. The information presented is collated from various experimental studies to assist researchers in understanding the relative performance of these agents. Note that both grepafloxacin and sparfloxacin have been withdrawn from the market due to safety concerns, including QTc interval prolongation.[1] This guide is intended for research and informational purposes only.

Executive Summary

Mechanism of Action

Both grepafloxacin and sparfloxacin share the same fundamental mechanism of action as other fluoroquinolones. They target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] By forming a stable complex with the enzyme and cleaved DNA, the fluoroquinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.[3]

Fluoroquinolone_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 DNA Replication & Segregation Fluoroquinolone Grepafloxacin / Sparfloxacin Porin Porin Channel (Gram-Negative) Fluoroquinolone->Porin Entry DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Cytoplasm Cytoplasm Porin->Cytoplasm Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Decatenated_DNA Decatenated DNA Topo_IV->Decatenated_DNA Decatenation Topo_IV->DS_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Negative Supercoiling Replication DNA Replication Supercoiled_DNA->Replication Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topo_IV Decatenation Replication->Catenated_DNA Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of grepafloxacin and sparfloxacin.

In Vitro Activity

The in vitro activities of grepafloxacin and sparfloxacin have been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentrations required to inhibit 90% of isolates (MIC90).

Gram-Positive Pathogens

Sparfloxacin generally demonstrates superior in vitro activity against key Gram-positive cocci compared to grepafloxacin.

Organism (Strain Type)Grepafloxacin MIC90 (µg/mL)Sparfloxacin MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (Ciprofloxacin-Susceptible MSSA)0.12≤0.06[4]
Staphylococcus aureus (Ciprofloxacin-Resistant MSSA)324[4]
Staphylococcus aureus (Ciprofloxacin-Resistant MRSA)324[4]
Streptococcus pneumoniae (Penicillin-Susceptible)0.250.25[5]
Streptococcus pneumoniae (Penicillin-Intermediate)0.250.25[5]
Streptococcus pneumoniae (Penicillin-Resistant)0.250.25[5]
Gram-Negative Pathogens

The activity of grepafloxacin and sparfloxacin against Gram-negative bacteria is more varied, with both agents showing good potency.

OrganismGrepafloxacin MIC90 (µg/mL)Sparfloxacin MIC90 (µg/mL)Reference(s)
Haemophilus influenzae0.015Not directly compared[6]
Moraxella catarrhalis0.03Not directly compared[6]

Note: Direct comparative data for some Gram-negative species in the same study were limited.

Time-Kill Studies

A study comparing the bactericidal activity of several fluoroquinolones against Streptococcus pneumoniae found that grepafloxacin was bactericidal against all tested strains at ≤0.5 µg/ml after 24 hours.[5] Sparfloxacin was bactericidal at ≤1.0 µg/ml.[5] The study also noted that lower kill rates were observed with sparfloxacin at earlier time points compared to some other quinolones.[5]

In Vivo Efficacy

Direct comparative in vivo studies evaluating the efficacy of grepafloxacin and sparfloxacin in the same animal model of infection are scarce in the available literature. Therefore, data from separate studies are presented below. This makes a direct comparison challenging and should be interpreted with caution.

Grepafloxacin

In a study on community-acquired pneumonia in humans, grepafloxacin administered at 600 mg once daily for 10 days demonstrated a clinical success rate of 89% and a bacteriological eradication rate of 95%.[7] The drug was effective against common respiratory pathogens, including S. pneumoniae, H. influenzae, and atypical pathogens.[7]

Sparfloxacin

In a murine model of severe Streptococcus pneumoniae pneumonia, sparfloxacin was compared with ciprofloxacin. The lower MIC of sparfloxacin against the infecting strain and its longer half-life contributed to a greater area under the bactericidal curve compared to ciprofloxacin. The daily AUC/MIC ratio was the pharmacokinetic/pharmacodynamic parameter most closely correlated with survival. In a separate study using a hamster model of Mycoplasma pneumoniae infection, sparfloxacin was as effective as erythromycin and more effective than levofloxacin and ofloxacin.

Resistance Mechanisms

Resistance to fluoroquinolones, including grepafloxacin and sparfloxacin, primarily develops through two main mechanisms:

  • Target-site mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex.

  • Efflux pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport the fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.

Fluoroquinolone_Resistance cluster_0 Mechanisms of Resistance Fluoroquinolone Grepafloxacin / Sparfloxacin Target_Enzyme DNA Gyrase / Topoisomerase IV Fluoroquinolone->Target_Enzyme Inhibits Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Enters cell Reduced_Activity Reduced Antibacterial Activity Target_Enzyme->Reduced_Activity Leads to Efflux_Pump Efflux Pump Efflux_Pump->Fluoroquinolone Expels drug Efflux_Pump->Reduced_Activity Contributes to Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->Target_Enzyme Alters binding site Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases number/activity

Caption: Primary mechanisms of resistance to fluoroquinolones.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were primarily determined using the agar dilution or broth microdilution methods, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or equivalent standards.

Agar Dilution Method Workflow

Agar_Dilution_Workflow start Start prepare_antibiotic Prepare serial dilutions of antibiotic stock solutions start->prepare_antibiotic add_to_agar Incorporate antibiotic dilutions into molten Mueller-Hinton agar prepare_antibiotic->add_to_agar pour_plates Pour agar into petri dishes and allow to solidify add_to_agar->pour_plates prepare_inoculum Prepare standardized bacterial suspension (0.5 McFarland) pour_plates->prepare_inoculum inoculate Inoculate agar plates with bacterial suspension prepare_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by agar dilution.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotics in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal activity of the antibiotics over time. The general procedure involves:

  • Preparing tubes with broth containing the antibiotic at various concentrations (e.g., 2x, 4x MIC).

  • Inoculating the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubating the tubes at 37°C.

  • At specified time points (e.g., 0, 3, 6, 12, 24 hours), an aliquot is removed from each tube, serially diluted, and plated on agar.

  • After incubation of the plates, colony counts are performed to determine the number of viable bacteria at each time point. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grepafloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Grepafloxacin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.